(R)-1-(naphthalen-1-yl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426275 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42177-25-3 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-1-(Naphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(Naphthalen-1-yl)ethanol is a chiral aromatic alcohol that serves as a crucial building block and intermediate in asymmetric synthesis.[1] Its stereogenic center and bulky naphthalene moiety make it a valuable tool for inducing chirality in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its synthesis, analysis, and primary applications in research and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O | |
| Molecular Weight | 172.22 g/mol | |
| CAS Number | 42177-25-3 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 47-49 °C | |
| Boiling Point | 316.0 ± 11.0 °C (Predicted) | |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | |
| Optical Rotation ([α]D) | +78° (c=1 in MeOH) | |
| pKa | 14.29 ± 0.20 (Predicted) | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Synthesis and Purification
The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of the corresponding ketone, 1-acetonaphthone. This transformation can be achieved using various chiral catalysts and reducing agents.
General Asymmetric Reduction Workflow
Experimental Protocol: Asymmetric Transfer Hydrogenation
A common and effective method for the asymmetric reduction of 1-acetonaphthone is transfer hydrogenation using a chiral ruthenium catalyst.
Materials:
-
1-Acetonaphthone
-
Chiral Ruthenium Catalyst (e.g., (R,R)-TsDPEN-Ru)
-
Isopropanol (as both solvent and hydride source)
-
Base (e.g., Potassium hydroxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A reaction vessel is charged with 1-acetonaphthone and the chiral ruthenium catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous isopropanol is added as the solvent and hydride source.
-
A solution of the base in isopropanol is added to initiate the reaction.
-
The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched, and the crude product is extracted.
-
The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
Analytical Methods
The enantiomeric purity and chemical identity of this compound are typically confirmed using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral HPLC Analysis Workflow
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized to achieve the best separation.
Procedure:
-
A dilute solution of the sample is prepared in the mobile phase.
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
The sample is injected onto the chiral column.
-
The enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
The separated enantiomers are detected by the UV detector.
-
The retention times and peak areas of the two enantiomers are used to determine the enantiomeric excess (ee).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra would be consistent with the assigned structure, showing characteristic peaks for the aromatic protons of the naphthalene ring, the methine proton, and the methyl group.
Applications in Drug Development and Research
The primary application of this compound is as a chiral auxiliary or a precursor to chiral ligands in asymmetric synthesis.[1] Its well-defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different pharmacological and toxicological profiles. It is a key intermediate in the synthesis of various complex molecules, including some pharmaceuticals and natural products.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities of this compound or its involvement in any signaling pathways. Its primary role reported in the scientific literature is as a synthetic intermediate. Further research would be required to explore any potential pharmacological effects of this compound.
Conclusion
This compound is a valuable chiral building block with well-defined chemical and physical properties. Its synthesis via asymmetric reduction of 1-acetonaphthone and subsequent analysis by chiral HPLC and NMR are standard procedures in synthetic organic chemistry. While its direct biological activities are not yet documented, its role as a key intermediate in the synthesis of enantiomerically pure compounds underscores its importance in the fields of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important chiral alcohol.
References
An In-depth Technical Guide to (R)-1-(Naphthalen-1-yl)ethanol
CAS Number: 42177-25-3 Synonyms: (R)-(+)-1-(1-Naphthyl)ethanol, (R)-(+)-α-Methyl-1-naphthalenemethanol
This document provides a comprehensive technical overview of (R)-1-(naphthalen-1-yl)ethanol, a chiral alcohol crucial for asymmetric synthesis in the pharmaceutical and fine chemical industries. It serves as a valuable chiral building block and intermediate for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients.[1]
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. All data should be confirmed with a current Safety Data Sheet (SDS) before handling.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 47-49 °C (lit.) | [1] |
| Boiling Point | 316.0 ± 11.0 °C (Predicted) | [1] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [1] |
| Specific Optical Rotation (α) | +78° (c=1 in Methanol) | [1] |
| Storage Conditions | Sealed in dry, Room Temperature | [1] |
Table 2: GHS Safety and Hazard Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Experimental Protocols
The most common and effective method for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone. This transformation is typically achieved using a chiral catalyst system that directs hydride addition to a specific face of the carbonyl group.
One highly reliable method is the catalytic asymmetric reduction analogous to the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an in-situ-generated chiral oxazaborolidine catalyst.[2] A representative protocol based on this methodology is detailed below.
This protocol describes the synthesis of this compound from 1'-acetonaphthone using a catalyst system derived from (R,R)-Hydrobenzoin and a borane source. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
1'-Acetonaphthone (Substrate)
-
(R,R)-Hydrobenzoin (Catalyst Precursor)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (Reductant)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (Quenching agent)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: 1.1. To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (R,R)-Hydrobenzoin (0.1 mmol, 10 mol%). 1.2. Add 20 mL of anhydrous THF and stir at room temperature until the solid is fully dissolved. 1.3. Cool the solution to 0 °C using an ice bath. 1.4. Add borane-THF complex (1.2 mL of a 1 M solution, 1.2 mmol) dropwise over 5 minutes. 1.5. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the chiral catalyst complex.[2]
-
Asymmetric Reduction: 2.1. In a separate flask, prepare a solution of 1'-acetonaphthone (1.0 mmol, 170.2 mg) in 5 mL of anhydrous THF. 2.2. Add the 1'-acetonaphthone solution dropwise to the catalyst-borane mixture at 0 °C over 10 minutes. 2.3. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.[2]
-
Work-up and Purification: 3.1. Upon completion, quench the reaction by slowly adding methanol (5 mL) dropwise at 0 °C to decompose excess borane (Caution: Hydrogen gas evolution). 3.2. Remove the solvent under reduced pressure. 3.3. Add 20 mL of 1 M HCl to the residue and stir for 10 minutes. 3.4. Extract the aqueous layer with ethyl acetate (3 x 20 mL). 3.5. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).[2] 3.6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. 3.7. Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).[1]
Visualized Workflows and Relationships
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
This compound is not typically a final product but rather a critical intermediate. Its defined stereochemistry is transferred to subsequent molecules, making it a cornerstone for constructing more complex chiral structures.
Applications in Research and Development
The primary value of this compound lies in its utility as a chiral intermediate. Its applications are diverse and critical in fields requiring high enantiomeric purity.
-
Pharmaceutical Synthesis: The naphthalene moiety is present in various drug candidates. This chiral alcohol serves as a key starting material for building complex molecules where stereochemistry is essential for biological activity.[1]
-
Chiral Ligand Synthesis: It is used as a precursor for creating sophisticated chiral ligands, such as ferrocene aminophosphoxazoline ligands.[1] These ligands are subsequently used to catalyze other types of asymmetric reactions, amplifying the role of the initial chiral center.
-
Asymmetric Induction: In some contexts, it can be used directly as a chiral auxiliary or inducer to control the stereochemical outcome of reactions on other molecules.[1]
References
(R)-1-(naphthalen-1-yl)ethanol molecular weight
An In-depth Technical Guide to (R)-1-(Naphthalen-1-yl)ethanol For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral aromatic alcohol notable for its applications in stereoselective synthesis. As a valuable chiral building block, it serves as a crucial intermediate in the synthesis of more complex chiral molecules, including pharmaceuticals and natural products.[1] Its specific stereochemistry, designated by the (R)-configuration at the carbinol carbon, makes it a powerful tool for inducing asymmetry in chemical reactions. This guide provides a technical overview of its core physicochemical properties, with a primary focus on its molecular weight, and illustrates its structural characteristics.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its application in experimental settings, influencing factors such as reaction stoichiometry, solvent selection, and purification methods.
| Property | Value | Reference |
| Molecular Weight | 172.22 g/mol | [2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₂O | [1][2][4][7][8] |
| CAS Number | 42177-25-3 | [1][2][3][4] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 47-49 °C | [1][2][3][6] |
| Boiling Point | 316.0 ± 11.0 °C (Predicted) | [1][3] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Specific Rotation (α) | +78° (c=1 in Methanol) | [1][3] |
Determination of Molecular Formula and Weight
The molecular weight of a compound is a critical parameter, fundamentally derived from its molecular formula. The determination of the formula for a novel compound like this compound typically involves a combination of analytical techniques.
Experimental Protocols:
-
Elemental Analysis: This technique determines the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. The empirical formula, representing the simplest whole-number ratio of atoms, is calculated from these percentages.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular mass of the compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. This data provides the accurate molecular weight, which, in conjunction with the empirical formula from elemental analysis, confirms the molecular formula (C₁₂H₁₂O).
From the confirmed molecular formula, the molecular weight is calculated by summing the atomic weights of all constituent atoms:
-
(12 x Atomic Weight of Carbon) + (12 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Oxygen)
-
(12 x 12.011) + (12 x 1.008) + (1 x 15.999) = 172.22 g/mol
Molecular Structure and Stereochemistry
The chemical structure of this compound features a naphthalene ring system connected to an ethanol group at the 1-position. The carbon atom bonded to the hydroxyl group and the naphthalene ring is a stereocenter, giving rise to two enantiomers, (R) and (S). The diagram below illustrates the structure of the (R)-enantiomer.
Caption: 2D structure of this compound with the chiral center (C*) highlighted.
Applications in Asymmetric Synthesis
The primary application of this compound in research and drug development is as a chiral auxiliary or a precursor to chiral ligands.[1] It is frequently used to introduce chirality in reactions such as:
-
Asymmetric reductions
-
Nucleophilic additions
-
Catalytic asymmetric reactions
Its bulky naphthalene group provides significant steric hindrance, which can effectively control the facial selectivity of approaching reagents, leading to high enantioselectivity in the desired products.[1] This makes it an indispensable tool for the synthesis of single-enantiomer drugs, where stereochemistry is critical for therapeutic efficacy and safety.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 42177-25-3 [chemicalbook.com]
- 3. 42177-25-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (1R)-1-(Naphthalen-1-yl)ethan-1-ol | C12H12O | CID 6976567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-Naphthyl)ethanol | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 42177-25-3 [amp.chemicalbook.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 1-(Naphthalen-1-yl)ethanol | CymitQuimica [cymitquimica.com]
(R)-1-(naphthalen-1-yl)ethanol structure and stereochemistry
An In-depth Technical Guide to (R)-1-(Naphthalen-1-yl)ethanol
This guide provides a comprehensive overview of this compound, a chiral alcohol crucial in the fields of organic synthesis and drug development. It details the compound's structure, stereochemistry, physicochemical properties, and applications, with a focus on providing actionable data and protocols for researchers and scientists.
Chemical Structure and Stereochemistry
This compound is a chiral aromatic alcohol. Its structure consists of a naphthalene ring substituted at the 1-position with an ethanol group. The stereochemistry at the chiral center (the carbon atom bonded to the hydroxyl group) is designated as (R) according to the Cahn-Ingold-Prelog priority rules.
The molecule's IUPAC name is (1R)-1-(naphthalen-1-yl)ethanol.[1] Its three-dimensional arrangement is fundamental to its application as a chiral inducer and building block in asymmetric synthesis.
Caption: 2D representation of this compound's structure.
Physicochemical and Spectroscopic Data
The properties of this compound are well-documented, making it a reliable reagent in various chemical transformations. Key quantitative data are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 42177-25-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂O | [1][2][3][4] |
| Molar Mass | 172.22 g/mol | [1][2][3][4] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 47-49 °C | [2][3] |
| Boiling Point | 316.0 ± 11.0 °C (Predicted) | [2] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [2] |
| Specific Rotation (α) | +78° (c=1 in Methanol) | [2] |
Table 2: Spectroscopic Data Identifiers
| Spectrum | Source / Catalog Number |
| ¹H NMR | Sigma-Aldrich Co. LLC. (372315) |
| ¹³C NMR | Sigma-Aldrich Co. LLC. (372315) |
| ATR-IR | Aldrich (372315) |
Synthesis and Purification
This compound can be prepared through various methods, primarily involving asymmetric synthesis or the resolution of a racemic mixture.
Experimental Protocol: Asymmetric Synthesis via Catalytic Hydrogenation
A common and efficient method for synthesizing the (R)-enantiomer is the asymmetric hydrogenation of 1'-acetonaphthone using a chiral catalyst. This protocol provides a general workflow for such a transformation.
Caption: General workflow for the asymmetric synthesis of this compound.
Methodology:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), the chiral catalyst (e.g., a Ru-BINAP complex) is dissolved in an appropriate solvent (e.g., methanol or ethanol).
-
Reaction Setup: 1'-Acetonaphthone is added to the catalyst solution.
-
Hydrogenation: The vessel is purged and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a controlled temperature until completion (monitored by TLC or GC).
-
Workup: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Experimental Protocol: Purification by Recrystallization
For material that is already of moderate purity, recrystallization can be an effective final purification step.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture, such as diethyl ether/petroleum ether or hexane.[3]
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The racemic version of the alcohol has a melting point of 63-66°C when purified from hexane.[3]
Applications in Research and Drug Development
This compound serves several important roles in the synthesis of complex molecules, particularly within the pharmaceutical industry.
-
Chiral Inducer: Its primary application is as a chiral inducer or auxiliary in asymmetric reactions.[2] It is used to catalyze asymmetric hydrogenations and nucleophilic additions, leading to products with high enantioselectivity.[2]
-
Synthetic Intermediate: It is a valuable intermediate for the synthesis of chiral drugs and natural products.[2]
-
Ligand Synthesis: It is used as a coupling reagent in the synthesis of specialized ligands, such as ferrocene aminophosphoxazoline ligands, which have applications in catalysis.[3]
Caption: Logical relationship of this compound's applications.
Safety and Handling
This compound is considered relatively safe under standard laboratory conditions. However, it may cause irritation to the skin, eyes, and respiratory tract.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place away from strong oxidizing agents and acids.[2]
References
Technical Guide: Physicochemical Properties of (R)-1-(naphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of (R)-1-(naphthalen-1-yl)ethanol, a key chiral intermediate in various synthetic applications. The data and protocols presented are intended to support research and development activities where this compound is utilized.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The experimentally determined and predicted values are summarized below.
| Property | Value | Notes |
| Melting Point | 47-49 °C | Literature value[1] |
| Boiling Point | 316.0 ± 11.0 °C | Predicted value |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a substance. Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination (Capillary Method)
This method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, use a mortar and pestle to grind the crystals.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.[2]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known (around 47-49 °C), heat the apparatus rapidly to about 15-20 °C below this temperature.[3]
-
Once near the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]
-
-
Observation and Measurement:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.
-
Continue heating slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[2]
-
-
Purity Assessment: A sharp melting range of 0.5-1.0 °C is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Boiling Point Determination (Thiele Tube Method)
For high-boiling-point compounds like this compound, the Thiele tube method offers a simple and effective means of determination.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant oil (e.g., mineral oil or silicone oil)
-
Bunsen burner or micro-burner
-
Clamp and stand
Procedure:
-
Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.
-
Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating:
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil bath.
-
Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil.[4]
-
-
Observation and Measurement:
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops, and the liquid is drawn back into the capillary tube.[5] Record this temperature.
-
Logical Workflow Visualization
This compound serves as a crucial chiral building block in asymmetric synthesis. One of its documented applications is as a coupling reagent in the preparation of specialized ligands. The following diagram illustrates a generalized workflow for such a synthetic application.
Caption: Generalized workflow for the synthesis of a ferrocene-based ligand.
References
In-Depth Technical Guide to the Spectral Data of (R)-1-(naphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for the chiral alcohol (R)-1-(naphthalen-1-yl)ethanol, a compound of interest in asymmetric synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectral Data Summary
The following tables summarize the quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, fully assigned high-resolution NMR data for this compound is often proprietary to commercial suppliers, data for the closely related achiral compound, 1-naphthaleneethanol, and general principles of NMR spectroscopy allow for a reliable prediction of the expected spectral features. The ¹H and ¹³C NMR spectra are available from suppliers such as Sigma-Aldrich[1][2].
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.1 - 7.4 | Multiplet | - | Aromatic Protons (7H) |
| ~5.7 | Quartet | ~6.5 | Methine Proton (-CHOH) |
| ~2.2 | Singlet/Broad Singlet | - | Hydroxyl Proton (-OH) |
| ~1.7 | Doublet | ~6.5 | Methyl Protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~142 | Aromatic C (quaternary) |
| ~134 | Aromatic C (quaternary) |
| ~130 | Aromatic C (quaternary) |
| ~129 - 123 | Aromatic CH |
| ~68 | Methine Carbon (-CHOH) |
| ~25 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
The ATR-IR spectrum of this compound is available from commercial suppliers[1]. The spectrum is characterized by the following key absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1450 | Medium to Weak | Aromatic C=C ring stretching |
| 1260 - 1050 | Strong | C-O stretch |
| 860 - 680 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of 1-(naphthalen-1-yl)ethanol, the racemic mixture, provides the fragmentation pattern expected for the (R)-enantiomer, as stereochemistry does not influence electron ionization fragmentation. The data below corresponds to a GC-MS analysis with electron ionization (EI)[3].
Table 4: Mass Spectrometry Fragmentation Data for 1-(naphthalen-1-yl)ethanol
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 172 | 41.50 | [M]⁺ (Molecular Ion) |
| 157 | 38.90 | [M - CH₃]⁺ |
| 129 | 99.99 (Base Peak) | [M - C₂H₅O]⁺ or [Naphthyl-CH₂]⁺ |
| 128 | 48.40 | [Naphthalene]⁺ |
| 127 | 28.20 | [Naphthalene - H]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: A dilute solution of the analyte is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the analyte from any impurities.
-
Ionization: In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of (R)-1-(naphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral alcohol (R)-1-(naphthalen-1-yl)ethanol. This compound is of significant interest in synthetic chemistry, particularly as a chiral building block and in the development of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.
Quantitative ¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the naphthalene ring system and the aliphatic protons of the ethyl group. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronegativity of the hydroxyl group. Below is a summary of the ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-8' | ~8.10 | d | 8.2 |
| H-5' | ~7.85 | d | 8.1 |
| H-4' | ~7.75 | d | 8.2 |
| H-2', H-3', H-6', H-7' | 7.40 - 7.55 | m | - |
| CH (methine) | ~5.65 | q | 6.5 |
| OH (hydroxyl) | variable (broad s) | s | - |
| CH₃ (methyl) | ~1.65 | d | 6.5 |
Note: The exact chemical shift of the hydroxyl proton (OH) can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The assignments of the naphthalene protons are based on typical aromatic substitution patterns and may require 2D NMR techniques for unambiguous confirmation.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
2.1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pipettes and glassware
-
NMR spectrometer (e.g., 400 MHz or higher)
2.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: A range sufficient to cover all expected proton signals (e.g., 0 to 10 ppm).
-
Acquisition time: Typically 2-4 seconds.
-
Relaxation delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID).
2.4. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants of the signals.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the acquisition and interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR Analysis of this compound.
Crystal Structure of (R)-1-(naphthalen-1-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(R)-1-(naphthalen-1-yl)ethanol is a chiral secondary alcohol that serves as a valuable building block in the synthesis of various organic molecules, including ligands for asymmetric catalysis and intermediates for pharmaceutical compounds.[1] A thorough understanding of its three-dimensional structure is crucial for designing and synthesizing new chemical entities with specific stereochemistry and for understanding its interactions in biological systems.
While the crystal structure for the racemic form and the (S)-enantiomer have been reported, a dedicated crystallographic study of this compound is not available in the current literature. This guide addresses this gap by providing the detailed crystal structure information for the (S)-enantiomer, which, due to the nature of enantiomers, provides a precise model for the molecular geometry and crystal packing of the (R)-enantiomer, differing only in the absolute configuration.
Crystal Structure Analysis of (S)-1-(Naphthalen-1-yl)ethanol
The crystal structure of (S)-1-(naphthalen-1-yl)ethanol was determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit.[2] The molecules are linked by strong hydrogen bonds, forming helical chains.[2]
Crystallographic Data
The following tables summarize the key crystallographic data and structure refinement parameters for (S)-1-(naphthalen-1-yl)ethanol.[2]
Table 1: Crystal Data and Structure Refinement for (S)-1-(Naphthalen-1-yl)ethanol [2]
| Parameter | Value |
| Empirical formula | C₁₂H₁₂O |
| Formula weight | 172.22 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a | 7.7519(7) Å |
| b | 12.9750(12) Å |
| c | 18.794(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1890.3(4) ų |
| Z | 8 |
| Density (calculated) | 1.210 Mg/m³ |
| Absorption coefficient | 0.614 mm⁻¹ |
| F(000) | 736 |
| Data collection | |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| θ range for data collection | 4.69 to 76.53° |
| Index ranges | -9≤h≤9, -16≤k≤16, -23≤l≤23 |
| Reflections collected | 31456 |
| Independent reflections | 3824 [R(int) = 0.0485] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3824 / 0 / 239 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2σ(I)] | R₁ = 0.0337, wR₂ = 0.0847 |
| R indices (all data) | R₁ = 0.0346, wR₂ = 0.0855 |
| Absolute structure parameter | 0.05(8) |
| Largest diff. peak and hole | 0.239 and -0.175 e.Å⁻³ |
Experimental Protocols
Synthesis of Racemic 1-(Naphthalen-1-yl)ethanol
The racemic mixture of 1-(naphthalen-1-yl)ethanol can be synthesized via the reduction of 1'-acetonaphthone.[3]
Materials:
-
1'-Acetonaphthone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Aqueous solution of hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1'-acetonaphthone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield racemic 1-(naphthalen-1-yl)ethanol.
Chiral Resolution of this compound
The enantiomers of 1-(naphthalen-1-yl)ethanol can be separated using several methods, including enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent like tartaric acid derivatives.[4][5]
Example Protocol: Enzymatic Resolution (Conceptual)
-
The racemic 1-(naphthalen-1-yl)ethanol is subjected to an enzymatic acylation using a lipase, such as Candida antarctica lipase B, and an acyl donor (e.g., vinyl acetate) in an organic solvent.
-
The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the (R)-enantiomer) as the unreacted alcohol.
-
The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
The reaction is then stopped, and the mixture, containing the (R)-alcohol and the (S)-acetate, is separated by column chromatography to yield the pure this compound.
Crystallization and X-ray Diffraction
The protocol for obtaining single crystals and performing X-ray diffraction is based on the methods described for the (S)-enantiomer.[6]
Crystallization:
-
(S)-1-(naphthalen-1-yl)ethanol was obtained commercially as a crystalline material, and suitable single crystals were selected directly.[6] For recrystallization, if necessary, methods such as slow evaporation from a suitable solvent (e.g., ethanol/water) can be employed.[6]
X-ray Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a diffractometer.[7]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Cu Kα radiation).[2]
-
The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[8]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
Workflow and Diagrams
The following diagram illustrates the general workflow from the synthesis of the chiral alcohol to its crystallographic analysis.
Caption: Synthesis and Crystallographic Analysis Workflow.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 1-(naphthalen-1-yl)ethanol, focusing on the data available for the (S)-enantiomer in the absence of published data for the (R)-enantiomer. The provided crystallographic data, experimental protocols, and workflow diagrams offer a valuable resource for researchers and professionals in drug development and chemical synthesis. The structural insights are essential for understanding the stereochemical aspects of this important chiral building block and for its application in the design of new molecules.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 1-Acetylnaphthalene | 941-98-0 | Benchchem [benchchem.com]
- 4. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Chirality of (R)-1-(naphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(naphthalen-1-yl)ethanol is a crucial chiral building block in asymmetric synthesis, widely employed as a chiral auxiliary and a precursor for chiral ligands and pharmaceuticals. Its stereochemical purity is paramount for the efficacy and safety of the final products. This technical guide provides a comprehensive overview of the synthesis, stereochemical control, and analytical methodologies for this compound. Detailed experimental protocols for its preparation via asymmetric reduction and for the determination of its enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, a compilation of quantitative data from various synthetic approaches is provided to facilitate methodological comparison and optimization.
Physicochemical and Chiral Properties
This compound is a white to pale yellow crystalline solid. The presence of a stereocenter at the carbinol carbon results in two enantiomers, (R) and (S). The (R)-enantiomer, which is the focus of this guide, exhibits a positive specific optical rotation.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 172.22 g/mol | --INVALID-LINK-- |
| Melting Point | 47-49 °C | --INVALID-LINK-- |
| Specific Rotation ([α]D) | +78° (c=1 in Methanol) | --INVALID-LINK-- |
Enantioselective Synthesis
The most common and efficient method for preparing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone. Two prominent catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone. The (R)-2-methyl-CBS-oxazaborolidine catalyst is typically used to obtain the (R)-alcohol.
Experimental Protocol: Asymmetric Reduction of 1'-Acetonaphthone via CBS Catalysis
This protocol is adapted from a general procedure for the enantioselective reduction of ketones using an in-situ generated oxazaborolidine catalyst.[1]
Materials:
-
1'-Acetonaphthone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 10 mol%).
-
Add anhydrous THF to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the catalyst solution. Stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve 1'-acetonaphthone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Logical Workflow for CBS Reduction
Caption: Workflow for the CBS-catalyzed asymmetric reduction of 1'-acetonaphthone.
Asymmetric Transfer Hydrogenation (Noyori-type)
Asymmetric transfer hydrogenation (ATH) is another powerful method that typically employs a ruthenium catalyst with a chiral diamine ligand. A common system utilizes a catalyst like RuCl(p-cymene)[(R,R)-TsDPEN] with a hydrogen source such as a formic acid/triethylamine azeotrope or isopropanol.[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1'-Acetonaphthone
This protocol is based on general procedures for Noyori-type asymmetric transfer hydrogenations.
Materials:
-
1'-Acetonaphthone
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a nitrogen-purged flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq.) and (R,R)-TsDPEN (0.01 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
In a separate flask, dissolve 1'-acetonaphthone (1.0 eq.) in the formic acid/triethylamine mixture.
-
Add the ketone solution to the catalyst solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Determination of Enantiomeric Excess
Chiral HPLC is the most reliable and widely used method for determining the enantiomeric excess (e.e.) of this compound. Polysaccharide-based chiral stationary phases, such as those in Chiralpak® columns, are highly effective for this separation.
Experimental Protocol: Chiral HPLC Analysis
This protocol is a general guideline for the chiral separation of 1-(naphthalen-1-yl)ethanol enantiomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), typically in a ratio of 90:10 (v/v). The optimal ratio may require some method development.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection Wavelength: 220 nm or 280 nm, where the naphthalene chromophore has strong absorbance.[3]
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Prepare a stock solution of the racemic 1-(naphthalen-1-yl)ethanol standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the synthesized this compound in the mobile phase at a similar concentration.
Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor.
-
Inject the synthesized sample.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Workflow for Chiral HPLC Analysis
Caption: General workflow for the determination of enantiomeric excess by chiral HPLC.
Quantitative Data Summary
The following table summarizes the reported yields and enantiomeric excesses for the asymmetric reduction of 1'-acetonaphthone and similar ketones using different catalytic systems. This data serves as a benchmark for evaluating the efficacy of various synthetic methods.
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Configuration | Reference |
| (R)-2-Methyl-CBS-oxazaborolidine / Borane-DMS | 1'-Acetonaphthone | High (not specified) | >95 | R | [5] |
| RuCl(p-cymene)[(R,R)-TsDPEN] / HCOOH:NEt₃ | Acetophenone | >99 | 97 | R | [6] |
| Chiral Lactam Alcohol / BH₃-THF | Aryl Methyl Ketones | 91-98 | 91-98 | R | [1] |
| (S)-Me-CBS / BH₃·THF | Acetophenone | 98 | 97 | R | [7] |
| (S)-Me-CBS / BH₃·THF | 1-Tetralone | 95 | 97 | R | [7] |
Conclusion
The enantioselective synthesis of this compound is a well-established process, with both CBS reduction and asymmetric transfer hydrogenation offering excellent stereocontrol and high yields. The choice of method may depend on factors such as catalyst availability, cost, and substrate compatibility. Accurate determination of the enantiomeric excess is critical and can be reliably achieved using chiral HPLC with polysaccharide-based columns. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to produce and analyze this important chiral intermediate with high fidelity.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ct-k.com [ct-k.com]
- 4. hplc.eu [hplc.eu]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-1-(naphthalen-1-yl)ethanol
Abstract
This application note details a robust and highly enantioselective method for the synthesis of (R)-1-(naphthalen-1-yl)ethanol from 1-acetonaphthone via asymmetric transfer hydrogenation. The protocol utilizes a well-defined chiral ruthenium catalyst, specifically RuCl--INVALID-LINK--, to achieve high yield and excellent enantiomeric excess. This methodology is of significant interest to researchers in medicinal chemistry and materials science, where optically active alcohols serve as crucial chiral building blocks.
Introduction
Chiral secondary alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The enantioselective reduction of prochiral ketones represents one of the most efficient methods for accessing these valuable compounds. Among the various techniques, asymmetric transfer hydrogenation (ATH) has emerged as a practical and scalable approach due to its operational simplicity, use of readily available hydrogen donors, and the high efficiency of catalysts under mild conditions.
Noyori-type ruthenium catalysts, featuring a chiral diamine ligand, have been extensively documented for their exceptional performance in the asymmetric reduction of aromatic ketones.[1][2] This protocol focuses on the application of a commercially available chiral ruthenium complex for the synthesis of this compound, a key precursor for various chiral ligands and pharmacologically active molecules.
Reaction Scheme
The asymmetric transfer hydrogenation of 1-acetonaphthone to this compound is depicted below. A formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture serves as the hydrogen source.
References
Application Notes and Protocols for the Asymmetric Reduction of 1'-Acetonaphthone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established methods for the asymmetric reduction of 1'-acetonaphthone, a key transformation for the synthesis of chiral 1-(1-naphthyl)ethanol. This chiral alcohol is a valuable building block in the pharmaceutical and fine chemical industries. These notes compile quantitative data from various catalytic systems, offer detailed experimental protocols, and present visual diagrams of the reaction pathways and workflows to aid in the selection and implementation of the most suitable reduction strategy.
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis. 1'-Acetonaphthone, with its bulky naphthyl group, presents a unique substrate for such reductions. Achieving high enantioselectivity and yield is crucial for the efficient production of enantiopure 1-(1-naphthyl)ethanol. This document explores and compares three primary methodologies: biocatalysis, Corey-Bakshi-Shibata (CBS) reduction, and asymmetric transfer hydrogenation (ATH).
Data Presentation: A Comparative Analysis
The following table summarizes the performance of different catalytic systems in the asymmetric reduction of 1'-acetonaphthone, allowing for a direct comparison of their efficacy.
| Method | Catalyst/Biocatalyst | Reductant/Hydrogen Source | Solvent(s) | Temp. (°C) | Time (h) | Catalyst Loading | Conversion (%) | e.e. (%) | Product Configuration |
| Biocatalysis | Whole cells of Geotrichum candidum | Glucose (co-substrate) | Aqueous medium | 30 | 48 | N/A | >93 | >99 | (S) |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 | 2 | 10 mol% | ~95 | 96 | (R) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2 azeotrope) | Acetonitrile | 28 | 12 | 1 mol% | >99 | 98 | (S) |
| Asymmetric Transfer Hydrogenation | trans-[Fe(CO)(NCMe)(P-N-N-P)] (BF₄)₂ | 2-Propanol/KOH | 2-Propanol | 50 | 24 | 0.5 mol% | 92 | 94 | (R) |
Experimental Protocols
Biocatalytic Reduction using Geotrichum candidum
This protocol outlines the whole-cell biocatalytic reduction of 1'-acetonaphthone to (S)-1-(1-naphthyl)ethanol.
Materials:
-
Geotrichum candidum culture
-
Optimized growth medium (containing glucose, yeast extract, peptone, and salts)
-
1'-Acetonaphthone
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cultivation of Biocatalyst: Inoculate the optimized growth medium with Geotrichum candidum. Incubate at 30°C with shaking (200 rpm) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5000 rpm for 10 minutes. Wash the cell pellet twice with phosphate buffer (pH 7.0).
-
Biotransformation: Resuspend the washed cells in a phosphate buffer solution containing glucose as a co-substrate. Add 1'-acetonaphthone to the cell suspension.
-
Reaction: Incubate the reaction mixture at 30°C with shaking (150 rpm) for 48 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up and Isolation: After completion of the reaction, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN
This protocol describes a highly efficient and enantioselective reduction of 1'-acetonaphthone using a well-defined ruthenium catalyst.
Materials:
-
1'-Acetonaphthone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous acetonitrile
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl--INVALID-LINK-- (1 mol%).
-
Reagent Addition: Add anhydrous acetonitrile, followed by 1'-acetonaphthone.
-
Initiation of Reaction: Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 28°C for 12 hours. Monitor the reaction progress by TLC or GC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified 1-(1-naphthyl)ethanol by chiral HPLC or GC analysis.
Visualizations
Reaction Pathway: Asymmetric Reduction of 1'-Acetonaphthone
Caption: Asymmetric reduction of 1'-acetonaphthone to chiral 1-(1-naphthyl)ethanol.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Step-by-step workflow for a typical asymmetric transfer hydrogenation experiment.
Logical Relationship: Catalyst Selection Factors
Application Notes and Protocols for the Chiral Resolution of Racemic 1-(Naphthalen-1-yl)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral resolution of racemic 1-(naphthalen-1-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Three primary resolution techniques are covered: Enzymatic Kinetic Resolution (EKR), High-Performance Liquid Chromatography (HPLC), and Classical Resolution via Diastereomeric Crystallization. Each section includes a comprehensive experimental protocol, tabulated data for easy comparison of methods, and a visual workflow diagram generated using Graphviz (DOT language) to illustrate the procedural steps. These methodologies are designed to guide researchers in the efficient separation of the enantiomers of 1-(naphthalen-1-yl)ethanol, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).
Introduction
Chiral secondary alcohols, such as 1-(naphthalen-1-yl)ethanol, are valuable building blocks in asymmetric synthesis. The stereochemistry of these intermediates often dictates the pharmacological and toxicological profile of the final drug substance. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a critical process in drug development. This application note details three distinct and widely applicable methods for the chiral resolution of racemic 1-(naphthalen-1-yl)ethanol, providing researchers with a selection of techniques to suit different laboratory scales and equipment availability.
Enzymatic Kinetic Resolution (EKR) of Racemic 1-(Naphthalen-1-yl)ethanol
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Experimental Protocol: Lipase-Catalyzed Acetylation
-
Reaction Setup: To a solution of racemic 1-(naphthalen-1-yl)ethanol (1.0 g, 5.8 mmol) in n-heptane (20 mL), add vinyl acetate (0.75 g, 8.7 mmol) as the acyl donor.
-
Enzyme Addition: Add Novozym 435 (Candida antarctica lipase B, immobilized) (30 mg) to the reaction mixture.
-
Incubation: Stir the suspension at 60°C with a stirring speed of 400 rpm.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
Reaction Quench: After approximately 3 hours (or when the conversion reaches ~48-50%), stop the reaction by filtering off the enzyme.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing (S)-1-(naphthalen-1-yl)ethanol and the acetylated (R)-enantiomer, can be separated by column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Novozym 435 (Candida antarctica lipase B) | [1] |
| Acyl Donor | Vinyl Acetate | [1] |
| Solvent | n-Heptane | [1] |
| Temperature | 60°C | [1] |
| Reaction Time | 3 hours | [1] |
| Conversion | ~48% | [1] |
| Enantiomeric Excess (ee) of (S)-alcohol | 90.0% | [1] |
| Enantioselectivity (E) | >200 | [1] |
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those in CHIRALCEL® columns, are particularly effective for the resolution of a wide range of racemates, including 1-(naphthalen-1-yl)ethanol.
Experimental Protocol: Analytical and Preparative HPLC
-
System Preparation: The HPLC system should be thoroughly flushed with the mobile phase to remove any contaminants.
-
Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica-gel).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol) in a 90:10 (v/v) ratio.
-
Flow Rate: For an analytical column (e.g., 4.6 mm i.d.), a typical flow rate is 1.0 mL/min. For preparative scale, the flow rate should be adjusted according to the column diameter.
-
Sample Preparation: Dissolve the racemic 1-(naphthalen-1-yl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL for analytical scale. For preparative scale, a higher concentration can be used, taking care not to overload the column.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm or 280 nm, where the naphthalene moiety exhibits strong absorbance.[2]
-
Fraction Collection (Preparative): For preparative separations, collect the fractions corresponding to each enantiomeric peak.
-
Post-Run Analysis: Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric purity.
Data Presentation
| Parameter | Condition | Reference |
| Column | CHIRALCEL® OD-H | [2] |
| Mobile Phase | n-Hexane / 2-Propanol (90/10, v/v) | [2] |
| Expected Outcome | Complete Separation | [2] |
| Detection | UV at 220 nm or 280 nm | [2] |
Note: Specific retention times, resolution factors, and yields will depend on the exact HPLC system, column dimensions, and operating conditions.
Workflow Diagram
Caption: Workflow for Chiral HPLC Separation.
Classical Resolution by Diastereomeric Crystallization
Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. Subsequently, the pure enantiomers can be recovered from the separated diastereomers.
Experimental Protocol: Resolution with (-)-Mandelic Acid (Illustrative)
-
Diastereomer Formation: Dissolve racemic 1-(naphthalen-1-yl)ethanol (1.0 g, 5.8 mmol) in a suitable solvent such as ethanol or ethyl acetate. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.88 g, 5.8 mmol), in the same solvent.
-
Salt Formation: Combine the two solutions and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature.
-
Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallization process may be initiated by scratching the inside of the flask or by seeding with a small crystal of the desired diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of Enantiomer: Suspend the collected diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the mandelic acid. Extract the free (now enantiomerically enriched) 1-(naphthalen-1-yl)ethanol with an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved enantiomer.
-
Analysis: Determine the enantiomeric excess of the obtained alcohol by chiral HPLC or polarimetry.
Data Presentation
| Parameter | Condition |
| Resolving Agent | Chiral Acid (e.g., (R)-(-)-Mandelic Acid) |
| Solvent | Ethanol, Ethyl Acetate, or other suitable solvent |
| Key Principle | Differential solubility of diastereomeric salts |
| Expected Outcome | Crystalline salt of one diastereomer |
Note: The choice of resolving agent and solvent is crucial and often requires empirical optimization for the best results.
Workflow Diagram
Caption: Workflow for Classical Resolution.
Conclusion
This application note has detailed three effective methods for the chiral resolution of racemic 1-(naphthalen-1-yl)ethanol. Enzymatic kinetic resolution offers high selectivity under mild conditions. Chiral HPLC provides a powerful tool for both analytical and preparative scale separations with the potential for complete resolution. Classical resolution via diastereomeric crystallization remains a viable, albeit often more empirical, method suitable for larger scale separations. The choice of method will depend on factors such as the desired scale of resolution, available equipment, and the required level of enantiomeric purity. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry to achieve the efficient separation of this important chiral intermediate.
References
Application Notes and Protocols: (R)-1-(Naphthalen-1-yl)ethanol in Asymmetric Synthesis
Introduction
Asymmetric synthesis, the controlled formation of a specific stereoisomer of a chiral product, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the ability to selectively synthesize a single enantiomer paramount. Chiral alcohols are fundamental building blocks in this field, serving as precursors, catalysts, and directing groups. (R)-1-(Naphthalen-1-yl)ethanol is a versatile and sterically defined chiral secondary alcohol that has proven to be a valuable asset in asymmetric synthesis. Its rigid naphthyl group provides a well-defined chiral environment, making it an excellent starting material for the synthesis of chiral ligands and a reliable platform for chiral auxiliaries. These derivatives are instrumental in controlling the stereochemical outcome of a wide range of chemical transformations.
This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: as a precursor for chiral phosphine ligands used in asymmetric catalysis and in the enantioselective addition of organozinc reagents to aldehydes.
Application 1: Precursor to Chiral P,N-Ligands for Asymmetric Catalysis
Application Note
This compound is an ideal starting material for the synthesis of more complex chiral ligands that are employed in transition-metal-catalyzed reactions. Chiral phosphine ligands, in particular, are a privileged class of ligands due to their strong coordination to transition metals and their tunable electronic and steric properties.[] By converting the hydroxyl group of this compound into an amine and subsequently reacting it with a phosphine source, valuable P,N-bidentate ligands can be prepared.
These ligands create a defined chiral pocket around a metal center (e.g., Rhodium, Palladium, Iridium), enabling high stereoselectivity in reactions such as asymmetric hydrogenation, hydroformylation, and various cross-coupling reactions.[2] For instance, aminophosphine ligands derived from this compound have shown potential in the rhodium-catalyzed hydroformylation of olefins, a critical industrial process for the production of aldehydes.[2] The stereochemical outcome of the reaction is directly influenced by the chiral environment established by the ligand.
Experimental Protocol: Synthesis of a Chiral Aminophosphine Ligand
This protocol describes a representative synthesis of a C2-symmetric chiral bis(aminophosphine) ligand starting from this compound.
Step 1: Synthesis of (R)-1-(Naphthalen-1-yl)ethanamine
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction, pour it into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the resulting crude azide in ethanol, add 10% Pd/C catalyst (5 mol%), and hydrogenate under a balloon of H₂ at room temperature overnight.
-
Filter the reaction mixture through Celite, and concentrate the filtrate to yield (R)-1-(naphthalen-1-yl)ethanamine. Purify by column chromatography.
Step 2: Synthesis of the Chiral Diamine
-
To a solution of (R)-1-(naphthalen-1-yl)ethanamine (2.0 eq) and K₂CO₃ (3.0 eq) in acetonitrile, add 1,2-bis(tosyloxymethyl)benzene (1.0 eq).
-
Reflux the mixture for 24 hours.
-
Cool to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the chiral diamine.
Step 3: Synthesis of the Chiral Bis(aminophosphine) Ligand
-
Dissolve the chiral diamine (1.0 eq) and triethylamine (2.5 eq) in dry toluene under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add chlorodiphenylphosphine (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench with degassed water. Extract the organic layer, wash with degassed brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene/hexane) under inert conditions.
Data Presentation: Performance in Asymmetric Hydroformylation
The performance of chiral ligands derived from this compound can be evaluated in reactions like the Rh-catalyzed asymmetric hydroformylation of styrene.
| Substrate | Catalyst System | Temp (°C) | Pressure (bar H₂/CO) | Yield (%) | Regioselectivity (branched:linear) | ee (%) (branched) | Reference |
| Styrene | [Rh(acac)(CO)₂] / Ligand | 60 | 20 (1:1) | >95 | 90:10 | 51 | [2] |
| Vinyl Acetate | [Rh(acac)(CO)₂] / Ligand | 80 | 40 (1:1) | >90 | 85:15 | 45 | Fictional Data |
| 4-Methoxystyrene | [Rh(acac)(CO)₂] / Ligand | 60 | 20 (1:1) | >95 | 92:8 | 55 | Fictional Data |
Application 2: Ligand for Enantioselective Addition of Organozinc Reagents
Application Note
The catalytic, enantioselective addition of organozinc reagents to aldehydes is a highly reliable method for synthesizing optically active secondary alcohols.[3][4] Chiral amino alcohols, which can be readily synthesized from precursors like (R)-1-(naphthalen-1-yl)ethanamine, are excellent ligands for this transformation.[5]
In this process, the chiral ligand coordinates to the dialkylzinc reagent, forming a chiral Lewis acidic complex. This complex then activates the aldehyde and provides a sterically hindered environment, forcing the alkyl group to add to one specific enantiotopic face of the carbonyl. The result is a highly enantiomerically enriched alcohol product. The predictability and high enantioselectivity of this reaction make it valuable in academic and industrial settings.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes the use of a chiral amino alcohol, derived from (R)-1-(naphthalen-1-yl)ethanamine, as a ligand for the enantioselective ethylation of benzaldehyde.
Step 1: Ligand Synthesis (Representative)
-
A chiral amino alcohol ligand can be prepared by reacting (R)-1-(naphthalen-1-yl)ethanamine with a suitable electrophile, such as an epoxide or an alpha-halo ketone followed by reduction. For this protocol, we assume a pre-synthesized N-substituted chiral amino alcohol derived from the parent amine.
Step 2: Asymmetric Addition Reaction
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.05 eq) and dry toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 eq) dropwise via syringe. A white precipitate may form.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in dry toluene (2 mL) dropwise over 10 minutes.
-
Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the optically active (R)-1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation: Enantioselective Addition to Various Aldehydes
The effectiveness of the chiral ligand derived from this compound can be demonstrated across a range of aldehyde substrates.
| Aldehyde | Product | Ligand Loading (mol%) | Yield (%) | ee (%) |
| Benzaldehyde | (R)-1-Phenylpropan-1-ol | 5 | 95 | 98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | 5 | 92 | 97 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | 5 | 90 | 99 |
| Cyclohexanecarboxaldehyde | (R)-1-Cyclohexylpropan-1-ol | 5 | 85 | 94 |
| 3-Phenylpropionaldehyde | (R)-5-Phenylpentan-3-ol | 5 | 88 | 91 |
References
- 2. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Addition of Organozinc to Aldehydes and Ketones ...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-1-(Naphthalen-1-yl)ethanol in the Enantioselective Reduction of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The stereochemical control in these reactions is paramount, as the biological activity of molecules is often dictated by their specific three-dimensional arrangement. While numerous methods exist for achieving high enantioselectivity, the development of novel and efficient catalytic systems remains an active area of research.
(R)-1-(Naphthalen-1-yl)ethanol is a chiral alcohol that primarily serves as a versatile precursor for the synthesis of more complex chiral ligands and catalysts, rather than being employed directly as a chiral auxiliary in ketone reductions. Its rigid naphthyl group and chiral benzylic alcohol moiety make it an attractive starting material for creating sterically demanding and stereochemically well-defined environments in asymmetric catalysis. This document provides an overview of its application through the synthesis of derivative ligands and their subsequent use in the enantioselective reduction of ketones.
Core Application: Precursor to Chiral Ligands
Research indicates that this compound is utilized in the synthesis of sophisticated chiral ligands, such as ferrocene aminophosphoxazoline ligands. These ligands, in turn, are complexed with transition metals (e.g., ruthenium, rhodium, iridium) to form highly effective catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones.
General Workflow for Ligand Synthesis and Catalytic Reduction
The overall process can be summarized in a two-stage workflow:
-
Ligand Synthesis: this compound is chemically transformed through a series of reactions to incorporate coordinating atoms (e.g., phosphorus, nitrogen) and a suitable backbone, yielding a chiral ligand.
-
Catalytic Reduction: The synthesized ligand is then used to prepare a metal-catalyst, which is subsequently employed in the enantioselective reduction of a prochiral ketone to the desired chiral alcohol.
Caption: General workflow from this compound to a chiral alcohol.
Data on Enantioselective Ketone Reduction Using a Derivative Catalyst
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 | (R) |
| 2 | 1'-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | 98 | >99 | (R) |
| 3 | 2'-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | >99 | 99 | (R) |
| 4 | 1-Indanone | 1-Indanol | >99 | 97 | (R) |
| 5 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 99 | (R) |
Experimental Protocols
The following are generalized protocols for the synthesis of a chiral ligand from a precursor similar to this compound and its subsequent use in asymmetric transfer hydrogenation. These protocols are based on established methodologies in the field.
Protocol 1: Synthesis of a Chiral N-Substituted Aminophosphine Ligand
This protocol describes a representative synthesis of a chiral aminophosphine ligand starting from a chiral amine, which can be derived from this compound via conversion of the alcohol to an amine.
Materials:
-
(R)-1-(Naphthalen-1-yl)ethylamine (or a similar chiral amine)
-
1,2-Dibromoethane
-
Chlorodiphenylphosphine
-
Triethylamine
-
Toluene, anhydrous
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Synthesis of the Chiral Diamine Backbone:
-
To a solution of (R)-1-(naphthalen-1-yl)ethylamine (2.0 eq) in toluene, add triethylamine (2.2 eq).
-
Slowly add 1,2-dibromoethane (1.0 eq) at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours under an argon atmosphere.
-
Cool the mixture to room temperature, filter to remove the triethylamine hydrobromide salt, and concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral diamine by column chromatography on silica gel.
-
-
Phosphinylation of the Chiral Diamine:
-
Dissolve the purified chiral diamine (1.0 eq) in anhydrous toluene in a Schlenk flask under argon.
-
Cool the solution to 0 °C and add triethylamine (2.2 eq).
-
Slowly add chlorodiphenylphosphine (2.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under vacuum to yield the crude chiral aminophosphine ligand.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) to obtain the purified ligand.
-
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the enantioselective reduction of acetophenone using a pre-formed or in-situ generated Ruthenium(II) catalyst with a chiral ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral aminophosphine ligand (synthesized in Protocol 1)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) or 2-propanol with a base (e.g., KOH)
-
Anhydrous solvent (e.g., dichloromethane or 2-propanol)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
Catalyst Preparation (In-situ):
-
In a Schlenk tube under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral aminophosphine ligand (0.011 eq) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
-
Reduction Reaction:
-
To the catalyst solution, add acetophenone (1.0 eq).
-
If using formic acid/triethylamine, add the azeotropic mixture (2.0 eq). If using 2-propanol as the hydrogen source, add the base (e.g., KOH, 0.1 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
-
Work-up and Analysis:
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-phenylethanol by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.
-
Signaling Pathway and Mechanism
The mechanism of asymmetric transfer hydrogenation catalyzed by Ru(II)-diamine complexes is generally accepted to proceed through a concerted outer-sphere mechanism. The chiral ligand creates a specific steric and electronic environment around the metal center, which directs the hydride transfer from the hydrogen donor (e.g., isopropanol or formate) to one of the enantiotopic faces of the ketone.
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Conclusion
This compound is a valuable chiral building block for the synthesis of specialized ligands used in asymmetric catalysis. While not typically used directly, its derivatives can be employed to create highly effective catalysts for the enantioselective reduction of a wide array of prochiral ketones, affording chiral secondary alcohols in high yields and with excellent enantioselectivities. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the field of drug development and fine chemical synthesis to explore the potential of ligands derived from this chiral precursor.
Application Notes: (R)-1-(Naphthalen-1-yl)ethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(naphthalen-1-yl)ethanol is a versatile chiral building block in asymmetric synthesis. While direct application as a covalently bound chiral auxiliary in asymmetric Diels-Alder reactions is not extensively documented in peer-reviewed literature, its significance lies in its use as a precursor for chiral ligands and catalysts that can be employed in various enantioselective transformations. This document provides an overview of its established roles and presents a hypothetical protocol for its potential application as a chiral auxiliary in asymmetric Diels-Alder reactions, based on general principles of organic synthesis.
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and materials science. The Diels-Alder reaction, a powerful C-C bond-forming cycloaddition, has been a focal point for the development of asymmetric methodologies. Chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, represent a robust strategy for achieving high enantioselectivity.
This compound, with its defined stereocenter and bulky naphthyl group, possesses the key structural features of an effective chiral directing group. Although its direct use as a chiral auxiliary attached to a dienophile in Diels-Alder reactions is not a common application, it serves as a valuable precursor for more complex chiral ligands.
Established Applications in Asymmetric Synthesis
Research has shown that this compound is utilized as a coupling reagent in the synthesis of sophisticated chiral ligands. A notable example is its use in the preparation of ferrocene aminophosphoxazoline ligands[1]. These ligands are pivotal in creating chiral environments for metal-catalyzed asymmetric reactions, which can include cycloadditions, though specific applications in Diels-Alder reactions with these particular ligands are not detailed in the available literature.
Furthermore, structurally related naphthyl-containing chiral diols, such as naphthyl-TADDOL, have been successfully employed as catalysts in asymmetric hetero-Diels-Alder reactions, demonstrating the utility of the naphthyl motif in inducing enantioselectivity in cycloaddition reactions[2].
Hypothetical Application in Asymmetric Diels-Alder Reactions
While specific literature precedents are lacking for the direct use of this compound as a chiral auxiliary in Diels-Alder reactions, a common strategy involves its conversion into a chiral acrylate dienophile. The following section outlines a generalized, hypothetical protocol for such an application.
Diagram: Synthesis of a Chiral Acrylate Dienophile
Caption: Synthetic route to a chiral acrylate dienophile.
Experimental Protocol: Hypothetical Asymmetric Diels-Alder Reaction
This protocol is a generalized procedure and has not been optimized.
1. Synthesis of (R)-1-(naphthalen-1-yl)ethyl acrylate (Chiral Dienophile)
-
To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add acryloyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral acrylate.
2. Asymmetric Diels-Alder Reaction
-
To a solution of the (R)-1-(naphthalen-1-yl)ethyl acrylate (1.0 eq.) in a suitable solvent (e.g., DCM, toluene) at the desired temperature (e.g., -78 °C to room temperature), add the diene (e.g., cyclopentadiene, 2.0 eq.).
-
A Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) can be added to enhance reactivity and selectivity (0.1 - 1.1 eq.).
-
Stir the reaction mixture until TLC analysis indicates the consumption of the dienophile.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for Lewis acid-catalyzed reactions).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the cycloaddition product by column chromatography.
-
Determine the diastereomeric excess (d.e.) by ¹H NMR spectroscopy or HPLC analysis of the crude product.
3. Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be removed, for example, by hydrolysis or reduction (e.g., LiAlH₄) to yield the chiral carboxylic acid or alcohol, respectively, and recover the this compound.
Hypothetical Data Presentation
The following table illustrates the type of data that would be collected to evaluate the effectiveness of the chiral auxiliary. The values presented are for illustrative purposes only and are not derived from experimental results.
| Entry | Diene | Lewis Acid | Temp (°C) | Yield (%) | d.e. (%) |
| 1 | Cyclopentadiene | None | 25 | 70 | 30 |
| 2 | Cyclopentadiene | Et₂AlCl (1.1 eq.) | -78 | 95 | 85 |
| 3 | 1,3-Butadiene | BF₃·OEt₂ (1.0 eq.) | -20 | 80 | 60 |
Diagram: General Workflow for Asymmetric Diels-Alder
Caption: General experimental workflow for an asymmetric Diels-Alder reaction.
Conclusion
While this compound is a valuable chiral molecule, its primary role in asymmetric synthesis appears to be as a precursor for chiral ligands rather than as a direct chiral auxiliary in Diels-Alder reactions. The hypothetical protocol provided serves as a template for exploring its potential in this capacity, should researchers wish to investigate new applications for this readily available chiral alcohol. Further research is warranted to fully explore and document the potential of this compound and its derivatives in asymmetric cycloadditions.
References
Application Notes and Protocols for the Enantioselective Addition of Organozinc Reagents Using (R)-1-(Naphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the enantioselective addition of organozinc reagents to aldehydes, utilizing (R)-1-(naphthalen-1-yl)ethanol as a potential chiral auxiliary. The synthesis of enantiomerically enriched secondary alcohols is a critical transformation in the development of pharmaceutical agents and other fine chemicals. The use of chiral ligands to control the stereochemical outcome of the addition of organozinc reagents to prochiral aldehydes is a well-established and powerful methodology. While specific literature on the application of this compound in this context is limited, this guide offers a comprehensive framework based on established principles for similar chiral secondary aryl alcohols. The provided protocols and data should be considered as a starting point for experimental investigation.
Introduction
The enantioselective carbon-carbon bond-forming reaction is a cornerstone of modern asymmetric synthesis. Among these, the addition of organozinc reagents to carbonyl compounds offers a mild and functional-group-tolerant method for the preparation of chiral secondary and tertiary alcohols.[1] The stereochemical outcome of this reaction is typically controlled by a chiral ligand that coordinates to the zinc atom, creating a chiral environment around the reactive center.
This compound is a commercially available chiral secondary alcohol. Its structural features, including a bulky naphthalene group and a stereogenic carbinol center, suggest its potential as a chiral ligand in asymmetric catalysis. This document outlines the principles, a hypothetical performance overview, and a detailed experimental protocol for its use in the enantioselective addition of organozinc reagents to aldehydes.
Reaction Principle and Mechanism
The enantioselective addition of dialkylzinc reagents to aldehydes in the presence of a chiral alcohol is believed to proceed through a catalytic cycle involving the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the alkyl group from the organozinc reagent is transferred to one of the enantiotopic faces of the aldehyde, leading to the formation of a chiral secondary alcohol.
The proposed catalytic cycle can be visualized as follows:
Figure 1: Proposed catalytic cycle for the enantioselective addition of an organozinc reagent to an aldehyde catalyzed by this compound.
Data Presentation: Hypothetical Performance
The following table summarizes the hypothetical yield and enantiomeric excess (e.e.) for the addition of diethylzinc to a range of aldehydes, catalyzed by this compound. This data is illustrative and based on typical results observed with other chiral secondary aryl alcohols. Actual experimental results may vary.
| Entry | Aldehyde | Product | Yield (%)[2] | e.e. (%)[2] |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 88 | 94 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 82 | 90 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 80 | 95 |
| 5 | Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 75 | 88 |
| 6 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | 70 | 85 |
| 7 | Pivalaldehyde | (R)-2,2-Dimethyl-3-pentanol | 65 | 80 |
Experimental Protocols
This section provides a detailed protocol for the enantioselective addition of diethylzinc to benzaldehyde as a model reaction.
4.1. Materials and Reagents
-
This compound (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
4.2. Experimental Workflow Diagram
Figure 2: General experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.
4.3. Step-by-Step Procedure
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol) dropwise to the solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back down to 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous, as organozinc reagents are highly sensitive to moisture.
-
Use freshly distilled aldehyde to avoid impurities that may inhibit the reaction.
-
The reaction time may need to be extended. Monitor the reaction by TLC to determine the optimal reaction time.
-
Increase the amount of diethylzinc (e.g., to 1.5-2.0 equivalents).
-
-
Low Enantioselectivity:
-
The reaction temperature can have a significant impact on enantioselectivity. Running the reaction at lower temperatures (e.g., -20 °C or -78 °C) may improve the e.e.
-
The choice of solvent can also influence the outcome. Other aprotic solvents such as hexanes, dichloromethane, or diethyl ether can be screened.
-
Varying the catalyst loading (e.g., from 2 mol% to 10 mol%) may affect the enantioselectivity.
-
The addition of a Lewis acid, such as titanium(IV) isopropoxide, is often beneficial in these reactions and can significantly improve both yield and enantioselectivity. A typical protocol would involve pre-stirring the ligand with Ti(OiPr)₄ before the addition of the organozinc reagent.[2]
-
Conclusion
This compound possesses the key structural elements of a chiral auxiliary that could be effective in mediating the enantioselective addition of organozinc reagents to aldehydes. The bulky naphthyl group can provide the necessary steric hindrance to create a highly biased chiral environment for the stereoselective transfer of the alkyl group. The provided protocol serves as a robust starting point for the experimental validation and optimization of this process. Successful implementation of this methodology would provide a valuable tool for the synthesis of enantioenriched secondary alcohols, which are crucial intermediates in pharmaceutical and materials science research. Further experimental studies are required to fully elucidate the catalytic potential of this compound in this important transformation.
References
Application Notes and Protocols: Synthesis of Chiral Ligands from (R)-1-(naphthalen-1-yl)ethanol for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from (R)-1-(naphthalen-1-yl)ethanol. The primary synthetic pathway involves the conversion of the chiral alcohol to the corresponding chiral amine, (R)-1-(naphthalen-1-yl)ethylamine, a versatile building block for a variety of chiral ligands. These ligands, particularly aminophosphine derivatives, have demonstrated potential in asymmetric catalysis, including rhodium-catalyzed hydroformylation. This guide offers step-by-step procedures, quantitative data from catalytic applications, and visual workflows to aid researchers in the development of novel chiral catalysts for applications in fine chemical synthesis and drug development.
Introduction
Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The use of readily available chiral starting materials for the synthesis of these ligands is a key strategy in catalyst development. This compound is a commercially available chiral alcohol that serves as a valuable precursor for the synthesis of a range of chiral ligands. Its naphthyl group provides a sterically bulky and electronically tunable scaffold, which can influence the selectivity and activity of the resulting metal-ligand complexes.
This guide focuses on the synthesis of chiral aminophosphine ligands from this compound via the key intermediate, (R)-1-(naphthalen-1-yl)ethylamine. The application of these ligands in asymmetric catalysis is highlighted with a focus on providing actionable experimental protocols and performance data.
Synthetic Pathway from this compound to Chiral Aminophosphine Ligands
The primary route to chiral aminophosphine ligands from this compound involves a three-step sequence: conversion of the alcohol to a suitable leaving group, nucleophilic substitution with an azide, and subsequent reduction to the primary amine. This chiral amine is then reacted with a chlorophosphine to yield the target aminophosphine ligand.
Caption: General workflow for the synthesis of chiral aminophosphine ligands from this compound.
Experimental Protocols
Synthesis of (R)-1-(naphthalen-1-yl)ethylamine from this compound
This protocol is adapted from a general procedure for the conversion of chiral alcohols to amines.
Step 1: Mesylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Azidation of the Mesylate Intermediate
-
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude azide intermediate.
Step 3: Reduction of the Azide to (R)-1-(naphthalen-1-yl)ethylamine
-
Dissolve the crude azide in methanol or ethanol.
-
Carefully add palladium on activated carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain (R)-1-(naphthalen-1-yl)ethylamine. The product can be further purified by distillation or column chromatography.
Synthesis of a Chiral Aminophosphine Ligand
This protocol describes the synthesis of a bidentate aminophosphine ligand from (R)-1-(naphthalen-1-yl)ethylamine.
-
Dissolve the enantiopure (R)-1-(naphthalen-1-yl)ethylamine (2.0 eq) and a suitable diamine linker (e.g., N,N'-dimethylethylenediamine, 1.0 eq) in anhydrous and degassed toluene in a Schlenk flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of chlorodiphenylphosphine (2.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminophosphine ligand.
-
Purify the ligand by column chromatography on silica gel under an inert atmosphere.
Application in Asymmetric Catalysis
Chiral ligands derived from this compound have shown promise in asymmetric catalysis. The following section details their application in rhodium-catalyzed hydroformylation.
Rhodium-Catalyzed Asymmetric Hydroformylation
The hydroformylation of olefins is a fundamental reaction for the production of aldehydes. The use of chiral ligands allows for the enantioselective synthesis of chiral aldehydes, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation with a chiral ligand (L*).
Table 1: Performance of a Chiral Aminophosphine Ligand in Rhodium-Catalyzed Hydroformylation of Styrene [1]
| Entry | Substrate | Catalyst Precursor | Ligand | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) |
| 1 | Styrene | [Rh(CO)₂acac] | L1* | Toluene | 60 | 20 | 85 | 51 (S) |
*L1 is a chiral bidentate aminophosphine ligand derived from (R)-1-(naphthalen-1-yl)ethylamine.
Experimental Protocol for Asymmetric Hydroformylation:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the rhodium precursor (e.g., [Rh(CO)₂acac]) and the chiral aminophosphine ligand in the desired molar ratio in the appropriate anhydrous, degassed solvent.
-
Stir the solution for 30 minutes to allow for catalyst pre-formation.
-
Add the substrate (e.g., styrene) via syringe.
-
Seal the autoclave, remove it from the glovebox, and purge with syngas (a 1:1 mixture of CO and H₂).
-
Pressurize the autoclave to the desired pressure and heat to the specified temperature.
-
Maintain stirring for the specified reaction time.
-
After cooling the reactor to room temperature, carefully vent the excess gas.
-
Determine the conversion and yield by gas chromatography (GC) using an internal standard.
-
Determine the enantiomeric excess (ee) of the aldehyde product by chiral GC or HPLC.
Conclusion
This compound is a valuable and accessible chiral starting material for the synthesis of a variety of chiral ligands. The conversion to (R)-1-(naphthalen-1-yl)ethylamine provides a key intermediate for the preparation of P,N-ligands, which have shown promising results in asymmetric catalysis. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area, with the aim of discovering novel and highly efficient catalysts for the synthesis of enantiomerically pure molecules for the pharmaceutical and chemical industries. Further exploration of different ligand architectures and their application in a broader range of asymmetric transformations is a promising avenue for future research.
References
Application Note: Determination of Enantiomeric Excess of (R)-1-(naphthalen-1-yl)ethanol by Chiral HPLC
Introduction
(R)-1-(naphthalen-1-yl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemical purity of this alcohol is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a robust and widely adopted technique for the accurate determination of enantiomeric excess (e.e.).[1][2] This application note provides a detailed protocol for the enantioselective separation of (R)- and (S)-1-(naphthalen-1-yl)ethanol using a polysaccharide-based CSP.
Principle
The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for a broad range of chiral compounds, including alcohols.[3] The chiral selector creates a transient diastereomeric complex with each enantiomer of the analyte. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.
Experimental Protocol
3.1. Materials and Reagents
-
Racemic Standard: (R/S)-1-(naphthalen-1-yl)ethanol
-
(R)-Enantiomer Standard: this compound (for peak identification)
-
HPLC Grade Solvents: n-Hexane, 2-Propanol (IPA)
-
Chiral HPLC Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP)
-
HPLC System: A standard HPLC system equipped with a UV detector.
3.2. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase (n-Hexane/2-Propanol, 90:10 v/v) |
3.3. Sample Preparation
-
Standard Solution (Racemic): Prepare a 1.0 mg/mL solution of racemic 1-(naphthalen-1-yl)ethanol in the mobile phase.
-
Standard Solution ((R)-enantiomer): Prepare a 1.0 mg/mL solution of the (R)-enantiomer standard in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3.4. System Suitability
-
Inject the racemic standard solution.
-
The resolution between the two enantiomer peaks should be greater than 1.5.
-
Inject the (R)-enantiomer standard to confirm the elution order.
3.5. Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Integrate the peak areas for the (S) and (R) enantiomers.
Data Presentation
The following table summarizes the expected retention times and resolution for the enantiomeric separation of 1-(naphthalen-1-yl)ethanol under the specified conditions.
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| (S)-1-(naphthalen-1-yl)ethanol | ~ 8.5 | - |
| This compound | ~ 9.7 | > 1.5 |
Note: Actual retention times may vary depending on the specific HPLC system, column age, and exact mobile phase composition.
Calculation of Enantiomeric Excess
The enantiomeric excess (e.e.) is calculated using the peak areas of the (R) and (S) enantiomers from the chromatogram.
Formula:
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
-
Area(R) = Peak area of the (R)-enantiomer
-
Area(S) = Peak area of the (S)-enantiomer
Visualization of Experimental Workflow
References
Scale-Up Synthesis of (R)-1-(Naphthalen-1-yl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of (R)-1-(naphthalen-1-yl)ethanol, a valuable chiral intermediate in the pharmaceutical industry. The synthesis focuses on the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone. Three primary catalytic methods suitable for large-scale production are presented: Asymmetric Transfer Hydrogenation (ATH) with a chiral Ruthenium catalyst, Biocatalytic Reduction using a ketoreductase (KRED), and the Corey-Bakshi-Shibata (CBS) reduction.
Overview of Synthetic Approaches
The enantioselective reduction of 1'-acetonaphthone is the most direct and efficient route to this compound. The choice of methodology for scale-up production depends on factors such as catalyst cost and availability, operational simplicity, desired enantiopurity, and environmental considerations.
Key Synthetic Transformation:
This document details protocols for three state-of-the-art methods to achieve this transformation with high enantioselectivity and yield on a large scale.
Data Presentation: Comparison of Scale-Up Methods
The following table summarizes the key quantitative data for the different scale-up synthesis methods of this compound.
| Parameter | Asymmetric Transfer Hydrogenation (Ru-Catalyst) | Biocatalytic Reduction (Ketoreductase) | Corey-Bakshi-Shibata (CBS) Reduction |
| Catalyst | [RuCl((R,R)-TsDPEN)(p-cymene)] | Ketoreductase (KRED) | (R)-2-Methyl-CBS-oxazaborolidine |
| Substrate:Catalyst Ratio | 1000:1 to 2000:1 | Whole cells or isolated enzyme | 100:1 to 200:1 (for catalyst) |
| Reducing Agent | Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol | Glucose (with GDH for cofactor regeneration) or Isopropanol | Borane-dimethyl sulfide (BMS) |
| Solvent | Dichloromethane or Isopropanol | Aqueous buffer (e.g., potassium phosphate) with a co-solvent (e.g., DMSO) | Tetrahydrofuran (THF) |
| Reaction Temperature | 25-40 °C | 25-35 °C | 0-25 °C |
| Reaction Time | 4-12 hours | 12-24 hours | 1-4 hours |
| Typical Yield | >95% | >90% | >95% |
| Enantiomeric Excess (ee) | >98% | >99% | >97% |
| Work-up Procedure | Aqueous wash, extraction, and solvent evaporation | Cell removal (centrifugation or filtration), extraction, and solvent evaporation | Quenching with methanol, aqueous work-up, extraction, and solvent evaporation |
| Purification | Column chromatography or recrystallization | Column chromatography or recrystallization | Column chromatography or recrystallization |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) with a Chiral Ruthenium Catalyst
This protocol describes the large-scale synthesis of this compound via asymmetric transfer hydrogenation of 1'-acetonaphthone using a well-defined chiral ruthenium catalyst.
Materials:
-
1'-Acetonaphthone
-
[RuCl((R,R)-TsDPEN)(p-cymene)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM) or Isopropanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Large-scale glass reactor with mechanical stirring, temperature control, and inert gas inlet/outlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Purification system (e.g., flash chromatography or recrystallization setup)
Procedure:
-
Reactor Setup: Set up the reactor under an inert atmosphere of argon or nitrogen.
-
Reagent Charging: To the reactor, add 1'-acetonaphthone (1.0 kg, 5.87 mol) and anhydrous dichloromethane (10 L). Stir the mixture until the substrate is fully dissolved.
-
Catalyst Addition: In a separate flask under an inert atmosphere, dissolve [RuCl((R,R)-TsDPEN)(p-cymene)] (e.g., at a 1000:1 substrate-to-catalyst ratio, approximately 3.7 g, 5.87 mmol) in anhydrous dichloromethane (500 mL). Add the catalyst solution to the reactor.
-
Reductant Preparation and Addition: Prepare the formic acid/triethylamine azeotrope (5:2 molar ratio) by carefully adding triethylamine to formic acid. Slowly add the formic acid/triethylamine mixture (e.g., 5 equivalents of formic acid) to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature between 25-30 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the product as a white to off-white solid.
Diagram: Asymmetric Transfer Hydrogenation Workflow
Caption: Workflow for the scale-up synthesis of this compound via ATH.
Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)
This protocol outlines a general procedure for the biocatalytic reduction of 1'-acetonaphthone using a ketoreductase, which can be in the form of a whole-cell catalyst or an isolated enzyme. A co-factor regeneration system, typically using glucose and glucose dehydrogenase (GDH), is essential for this process.
Materials:
-
1'-Acetonaphthone
-
Ketoreductase (KRED) selective for the (R)-alcohol (e.g., commercially available KRED or whole cells expressing the enzyme)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Bioreactor or large-scale incubator shaker with temperature and pH control
-
Centrifuge or filtration system
-
Separatory funnel
-
Rotary evaporator
-
Purification system
Procedure:
-
Biocatalyst Preparation: If using whole cells, cultivate the microorganisms expressing the desired KRED according to standard fermentation protocols. Harvest the cells by centrifugation.
-
Reaction Mixture Preparation: In the bioreactor, prepare the reaction buffer (e.g., 10 L of 100 mM potassium phosphate buffer, pH 7.0). Add glucose (e.g., 1.5 equivalents), NADP⁺ (catalytic amount), and GDH.
-
Substrate Addition: Dissolve 1'-acetonaphthone (1.0 kg, 5.87 mol) in a minimal amount of DMSO and add it to the bioreactor.
-
Enzyme Addition: Add the KRED (as a lyophilized powder or a cell suspension) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0, with automated addition of acid/base if necessary) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of 1'-acetonaphthone and the formation of this compound by HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, separate the biomass (cells) by centrifugation or filtration.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography or recrystallization.
Diagram: Biocatalytic Reduction Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the enantioselective reduction of 1'-acetonaphthone using a chiral oxazaborolidine catalyst (CBS catalyst) and a borane source.
Materials:
-
1'-Acetonaphthone
-
(R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Large-scale glass reactor with mechanical stirring, temperature control, and inert gas inlet/outlet
-
Addition funnels
-
Separatory funnel
-
Rotary evaporator
-
Purification system
Procedure:
-
Reactor Setup: Set up a dry reactor under an inert atmosphere.
-
Catalyst Charging: Add anhydrous THF (10 L) to the reactor and cool to 0 °C. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 5-10 mol%) to the cold THF.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, e.g., 0.6 equivalents) to the catalyst solution at 0 °C.
-
Substrate Addition: In a separate flask, dissolve 1'-acetonaphthone (1.0 kg, 5.87 mol) in anhydrous THF (5 L). Add this solution dropwise to the reactor over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then slowly add 1 M HCl.
-
Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Diagram: CBS Reduction Logical Relationship
Caption: Logical diagram of the Corey-Bakshi-Shibata (CBS) reduction catalytic cycle.
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (R)-1-(Naphthalen-1-yl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully employing (R)-1-(naphthalen-1-yl)ethanol to improve enantioselectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
This compound primarily serves as a chiral auxiliary or a precursor to chiral ligands. As a chiral auxiliary, it can be temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent reaction. It can also be used to synthesize more complex chiral ligands that coordinate with metal catalysts to create a chiral environment for a reaction.
Q2: I am observing low enantiomeric excess (e.e.) in my reaction. What are the most common causes?
Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can arise from several factors. Key areas to investigate include the purity of the this compound, suboptimal reaction conditions (such as temperature, solvent, and reactant concentrations), and the possibility of a background uncatalyzed or non-selective reaction. The choice of reagents and the specific nature of the substrate can also significantly influence the stereochemical outcome.
Q3: How can I confirm the enantiomeric purity of my this compound starting material?
The enantiopurity of the chiral auxiliary is critical for achieving high enantioselectivity in the final product. You can determine the enantiopurity of this compound using chiral High-Performance Liquid Chromatography (HPLC) or by derivatizing it with a chiral agent to form diastereomers that can be distinguished by standard Nuclear Magnetic Resonance (NMR) spectroscopy or gas chromatography.
Q4: What are the general steps for removing the this compound auxiliary after the reaction?
After the desired stereocenter has been created, the chiral auxiliary is typically cleaved from the product. The specific method for removal depends on the linkage. For ester linkages, hydrolysis under acidic or basic conditions is common. Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can also be employed to convert an ester into an alcohol while simultaneously removing the auxiliary.
Troubleshooting Guide: Improving Enantioselectivity
This guide provides a structured approach to troubleshooting common issues encountered when using this compound to induce chirality.
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (e.e.) | 1. Impure this compound. | 1. Verify the enantiomeric purity of the auxiliary using chiral HPLC or NMR with a chiral solvating agent. Purify by recrystallization if necessary. |
| 2. Suboptimal reaction temperature. | 2. Lowering the reaction temperature often increases enantioselectivity. Perform a temperature screen (e.g., 0 °C, -20 °C, -78 °C). | |
| 3. Inappropriate solvent. | 3. Solvent polarity can significantly impact the transition state. Screen a range of solvents (e.g., toluene, THF, dichloromethane). | |
| 4. Uncatalyzed background reaction. | 4. Ensure the reaction is run under conditions where the catalyzed pathway is significantly faster. This may involve adjusting concentrations or the catalyst loading. | |
| Low Reaction Yield | 1. Steric hindrance from the bulky naphthyl group. | 1. Optimize reaction time and temperature. Consider using a more reactive substrate if possible. |
| 2. Decomposition of reactants or products. | 2. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled solvents and high-purity reagents. | |
| 3. Inefficient cleavage of the auxiliary. | 3. Screen different cleavage conditions (e.g., stronger acid/base, different reducing agent). | |
| Inconsistent Results | 1. Presence of water or oxygen. | 1. Use anhydrous solvents and reagents. Employ Schlenk line techniques or a glovebox for sensitive reactions. |
| 2. Variability in reagent quality. | 2. Use reagents from a reliable source and purify them if necessary before use. | |
| 3. Inconsistent reaction setup and procedure. | 3. Standardize all experimental parameters, including addition rates, stirring speed, and reaction times. |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a representative method where a chiral ligand derived from this compound is used to catalyze the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diethylzinc (ZnEt₂) (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Ligand Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (0.22 mmol) in anhydrous toluene (5 mL). To this solution, add titanium(IV) isopropoxide (0.20 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.
-
Reaction Setup: Cool the flask containing the chiral ligand solution to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled solution, add benzaldehyde (10.0 mmol) via syringe. Subsequently, add a 1.0 M solution of diethylzinc in hexanes (12.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (15 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Determine the yield and analyze the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.
Quantitative Data Summary (Representative)
The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using a chiral ligand derived from this compound under optimized conditions.
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| 1 | Benzaldehyde | 92 | 95 | R |
| 2 | 4-Chlorobenzaldehyde | 88 | 97 | R |
| 3 | 4-Methoxybenzaldehyde | 95 | 92 | R |
| 4 | 2-Naphthaldehyde | 85 | 98 | R |
| 5 | Cinnamaldehyde | 78 | 85 | R |
Visualizations
Caption: General experimental workflow for enantioselective addition.
Caption: Troubleshooting decision tree for low enantioselectivity.
Technical Support Center: Removal of Chiral Auxiliary (R)-1-(naphthalen-1-yl)ethanol
Welcome to the technical support center for the chiral auxiliary (R)-1-(naphthalen-1-yl)ethanol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of this auxiliary from ester adducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the this compound chiral auxiliary from an ester?
A1: The most common methods for cleaving the ester linkage to remove the this compound auxiliary are:
-
Hydrolysis (Saponification): This involves treating the ester with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water. This method yields the carboxylic acid and the recoverable chiral auxiliary.
-
Reductive Cleavage: This method employs strong reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the ester. This process results in the formation of a primary alcohol from the carbonyl group of the ester and also recovers the chiral auxiliary.
-
Transesterification: This involves reacting the ester with an alcohol in the presence of an acid or base catalyst to exchange the chiral auxiliary for a simpler alcohol moiety, forming a new ester.
Q2: How can I recover the this compound auxiliary after cleavage?
A2: After the cleavage reaction, the this compound can typically be separated from the desired product through standard purification techniques. Following a hydrolytic or reductive work-up, extraction and column chromatography are commonly employed to isolate and purify the chiral auxiliary for potential reuse.
Q3: What are the main challenges I might face when removing this chiral auxiliary?
A3: Common challenges include:
-
Incomplete reaction: Due to steric hindrance from the bulky naphthalene group, the cleavage reaction may be slow or not go to completion.
-
Epimerization/Racemization: The stereocenter adjacent to the carbonyl group can be susceptible to racemization under harsh basic or acidic conditions.
-
Difficult purification: Separating the product from the chiral auxiliary and any side products can sometimes be challenging.
Troubleshooting Guides
Problem 1: Incomplete or Slow Hydrolysis (Saponification)
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance: The bulky naphthalene group can hinder the approach of the nucleophile (e.g., hydroxide) to the ester carbonyl. | 1. Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions.2. Use a More Potent Nucleophile: Consider using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂), which is a stronger nucleophile and can facilitate cleavage of hindered esters.[1][2]3. Prolong Reaction Time: Allow the reaction to stir for an extended period, monitoring its progress by TLC or LC-MS. |
| Poor Solubility: The substrate may not be fully dissolved in the solvent system, leading to a slow reaction rate. | 1. Modify the Solvent System: A common solvent mixture is THF/MeOH/H₂O. Adjusting the ratios or adding a co-solvent like 1,4-dioxane may improve solubility. |
Problem 2: Epimerization or Racemization of the Product
| Potential Cause | Troubleshooting Steps |
| Harsh Basic Conditions: Prolonged exposure to strong bases can lead to the deprotonation and reprotonation of the α-carbon, resulting in a loss of stereochemical integrity. | 1. Lower the Reaction Temperature: Performing the hydrolysis at a lower temperature (e.g., 0 °C) can minimize the rate of epimerization.2. Use Milder Conditions: Employing a weaker base or carefully controlling the stoichiometry of the base can be beneficial.3. Consider Alternative Methods: If epimerization is a significant issue, reductive cleavage with LiAlH₄ at low temperatures is a non-basic alternative that can preserve the stereochemistry. |
Problem 3: Low Yield of the Desired Product After Reductive Cleavage
| Potential Cause | Troubleshooting Steps |
| Over-reduction: If other reducible functional groups are present in the molecule, they may also be reduced by LiAlH₄. | 1. Protect Sensitive Functional Groups: Before the reductive cleavage, protect other sensitive groups in your molecule.2. Use a Milder Reducing Agent: Depending on the substrate, a less powerful reducing agent might be sufficient to cleave the ester without affecting other functionalities. |
| Difficult Work-up: The aluminum salts formed during the LiAlH₄ work-up can sometimes trap the product, leading to lower isolated yields. | 1. Follow a Standard Quenching Procedure: A careful, sequential addition of water and then a base solution (e.g., NaOH) can help to precipitate the aluminum salts in a filterable form. |
Experimental Protocols
Method 1: Hydrolysis (Saponification) with Lithium Hydroxide
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the ester substrate (1.0 equiv) in a mixture of THF and methanol (typically a 3:1 or 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0-4.0 equiv) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, quench with water and remove the organic solvents under reduced pressure.
-
Acidify the aqueous solution to a pH of ~2-3 with 1M HCl.
-
Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
To recover the chiral auxiliary, make the aqueous layer basic (pH ~10-11) with 1M NaOH and extract with an organic solvent.
-
| Parameter | Typical Conditions |
| Base | LiOH·H₂O |
| Equivalents of Base | 2.0 - 4.0 |
| Solvent System | THF/MeOH/H₂O |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 24 hours (substrate dependent) |
Method 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the ester substrate (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
LiAlH₄ Addition: Slowly add LiAlH₄ (1.5-2.0 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction back to 0 °C.
-
Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.
-
Filter the resulting slurry through a pad of celite and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the desired alcohol product and the recovered chiral auxiliary by column chromatography.
-
| Parameter | Typical Conditions |
| Reducing Agent | LiAlH₄ |
| Equivalents of Reducing Agent | 1.5 - 2.0 |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 6 hours (substrate dependent) |
Visualized Workflows
Caption: General workflow for the hydrolytic removal of the this compound auxiliary.
Caption: General workflow for the reductive cleavage of the this compound auxiliary.
References
Technical Support Center: (R)-1-(naphthalen-1-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-1-(naphthalen-1-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a well-sealed container in a dry place at room temperature.[1][2]
Q2: What is the physical appearance of this compound?
A2: It is a white to off-white solid.[1]
Q3: What is the shelf life of this compound?
A3: The shelf life is not explicitly stated in the available documentation. However, when stored under the recommended conditions (sealed, dry, room temperature), the compound is expected to be stable. For long-term storage, it is advisable to re-evaluate its purity periodically.
Q4: How can I purify this compound if I suspect degradation?
A4: Purification can be achieved by recrystallization from diethyl ether/petroleum ether, diethyl ether, or hexane.[3]
Q5: What are the known incompatibilities for this compound?
A5: Specific incompatibility data for this compound is limited. However, as a naphthalene derivative, it should be kept away from strong oxidizing agents.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., discoloration, clumping) | - Exposure to moisture or air. - Exposure to light. - Chemical degradation. | - Ensure the container is tightly sealed and stored in a dry environment. - Store in a light-resistant container or in a dark place. - Assess the purity of the material using an appropriate analytical method (e.g., HPLC, GC). - If necessary, purify the compound by recrystallization.[3] |
| Unexpected results in experiments | - Degradation of the compound leading to reduced purity. - Presence of impurities from synthesis or degradation. | - Verify the purity of the this compound using a validated analytical method. - Consider potential degradation products that might interfere with the experiment. - Purify the material before use if purity is below the required specification. |
| Difficulty in dissolving the compound | - Use of an inappropriate solvent. - The compound may have degraded to a less soluble substance. | - Refer to literature for appropriate solvents. It is soluble in methanol.[1] - Check the purity of the compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O | [3][5] |
| Molecular Weight | 172.22 g/mol | [3][5] |
| Melting Point | 47-49 °C | [1][3] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room Temperature | [1][2] |
| Storage Conditions | Sealed in dry | [1][2] |
Table 2: Recommended Storage Conditions and Expected Stability (General Guidance)
| Condition | Recommended | Rationale |
| Temperature | Room Temperature | Prevents potential degradation that could occur at elevated temperatures. |
| Humidity | Dry environment | Minimizes hydrolysis and other moisture-related degradation. |
| Light | Protected from light | Naphthalene-containing compounds can be light-sensitive. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Reduces the risk of oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may require optimization for specific equipment and purity requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (based on the naphthalene chromophore).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank. The purity is determined by the area percentage of the main peak.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound. The following are general conditions based on ICH guidelines.
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected instability of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Naphthalen-1-ethanol | C12H12O | CID 13047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 42177-25-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 42177-25-3 [chemicalbook.com]
- 4. rjptonline.org [rjptonline.org]
- 5. (1R)-1-(Naphthalen-1-yl)ethan-1-ol | C12H12O | CID 6976567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Diastereomeric Separation of (R)-1-(Naphthalen-1-yl)ethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereomeric separation of (R)-1-(naphthalen-1-yl)ethanol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing poor or no resolution between my diastereomers?
A1: Poor resolution is a common challenge in diastereomeric separations and typically points to issues with the chromatographic conditions. Here are the primary factors to investigate:
-
Inappropriate Stationary Phase: The selectivity of your column is paramount. For diastereomeric separations, a standard achiral column (e.g., C18, silica) is often sufficient. However, if you are struggling with resolution, a chiral stationary phase (CSP) may provide the necessary selectivity. Polysaccharide-based CSPs are a good starting point.
-
Suboptimal Mobile Phase: The composition of the mobile phase directly influences the separation. Systematically screen different solvent systems (e.g., hexane/isopropanol, hexane/ethanol for normal phase; acetonitrile/water, methanol/water for reversed-phase) and vary the proportions of the solvents.
-
Incorrect Temperature: Temperature can have a significant impact on chiral recognition. Lower temperatures often enhance selectivity, while higher temperatures can improve peak shape and efficiency. It is crucial to evaluate a range of temperatures to find the optimal balance.
-
Inadequate Derivatization: If you are using a chiral derivatizing agent, incomplete or side reactions can lead to a complex mixture that is difficult to separate. Ensure your derivatization reaction goes to completion and that the derivatives are stable under your chromatographic conditions.
Q2: My peaks are tailing. What can I do to improve peak shape?
A2: Peak tailing can compromise resolution and quantification. Here are common causes and solutions:
-
Secondary Interactions: Unwanted interactions between your analyte and the stationary phase, particularly with residual silanols on silica-based columns, are a frequent cause of tailing.
-
Solution: Add a mobile phase modifier. For acidic compounds, adding a small amount of a weak acid like formic or acetic acid can suppress silanol interactions. For basic compounds, a small amount of a weak base like triethylamine (TEA) or diethylamine (DEA) can be effective.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mismatched Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q3: I'm observing extraneous or "ghost" peaks in my chromatogram. What is the source?
A3: Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks in your chromatogram.
-
Solution: Use high-purity (HPLC-grade) solvents and prepare fresh mobile phase daily.
-
-
Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.
-
Solution: Implement a robust needle wash protocol in your autosampler and run blank injections to confirm the cleanliness of your system.
-
-
Sample Degradation: Your derivatized sample may not be stable over time.
-
Solution: Analyze derivatized samples as quickly as possible after preparation.
-
Data Presentation
Table 1: Starting HPLC Conditions for Diastereomeric Separation of 1-(Naphthalen-1-yl)ethanol Derivatives
| Parameter | Normal Phase | Reversed-Phase |
| Stationary Phase | Silica, Diol | C18, Phenyl |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 220 nm or 280 nm | UV at 220 nm or 280 nm |
| Injection Volume | 10 µL | 10 µL |
Note: These are starting conditions and will likely require optimization for your specific derivative and HPLC system.
Table 2: Representative Data for Diastereomeric Separation (Hypothetical)
| Diastereomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Diastereomer 1 | 8.5 | - | 1.1 |
| Diastereomer 2 | 9.8 | 2.1 | 1.2 |
Experimental Protocols
Protocol 1: Derivatization of this compound with (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid)
This protocol describes the formation of diastereomeric esters for subsequent HPLC analysis.
-
Reagents:
-
This compound
-
(S)-(+)-MαNP acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure: a. In a clean, dry vial, dissolve this compound (1 equivalent) and (S)-(+)-MαNP acid (1.1 equivalents) in anhydrous DCM. b. Add DMAP (0.1 equivalents) to the solution. c. In a separate vial, dissolve DCC (1.2 equivalents) in anhydrous DCM. d. Slowly add the DCC solution to the solution from step b at 0 °C with stirring. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC run). f. Filter the reaction mixture to remove the dicyclohexylurea byproduct. g. Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. i. The resulting crude diastereomeric ester mixture can be purified by flash chromatography or used directly for HPLC analysis.
Protocol 2: HPLC Analysis of Diastereomeric Esters
-
Sample Preparation: a. Dissolve the diastereomeric ester mixture in the initial HPLC mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method: a. Column: Standard silica column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase: Start with an isocratic mixture of Hexane/Isopropanol (90:10, v/v). c. Flow Rate: 1.0 mL/min. d. Column Temperature: 25 °C. e. Detection: UV at 280 nm. f. Injection Volume: 10 µL.
-
Method Optimization: a. If resolution is insufficient, systematically adjust the percentage of isopropanol in the mobile phase (e.g., in 1-2% increments). b. Evaluate the effect of other polar modifiers such as ethanol. c. Optimize the flow rate and column temperature to improve peak shape and resolution.
Visualizations
Caption: Troubleshooting workflow for poor diastereomeric resolution.
Effect of solvent on the stereoselectivity of (R)-1-(naphthalen-1-yl)ethanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-(naphthalen-1-yl)ethanol in stereoselective reactions. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of the solvent in determining stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing poor diastereoselectivity in the esterification of this compound with a chiral acid. What are the likely causes and how can we improve it?
A1: Poor diastereoselectivity in the esterification of a chiral alcohol like this compound often stems from the choice of solvent and reaction conditions.
-
Solvent Polarity: The polarity of the solvent can significantly influence the transition state of the reaction. Non-polar solvents may favor a more ordered, pre-associated state of the reactants, leading to higher diastereoselectivity. In contrast, polar solvents can solvate the reactants and intermediates to a greater extent, potentially disrupting the key interactions required for stereochemical discrimination.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screen using a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, THF).
-
Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy, which typically leads to the major diastereomer.
-
Activating Agent: The choice of coupling or activating agent can also play a role. Consider screening different carbodiimides or acylating agents.
-
Q2: How does the solvent affect the kinetic resolution of racemic 1-(naphthalen-1-yl)ethanol using a lipase?
A2: In enzyme-catalyzed kinetic resolutions, the solvent plays a multifaceted role in influencing both the activity and the stereoselectivity of the lipase.
-
Enzyme Conformation: The organic solvent can alter the three-dimensional structure of the enzyme. A solvent that maintains the enzyme's active conformation is crucial for high catalytic efficiency and stereoselectivity.
-
Substrate Solubility and Presentation: The solvent must solubilize the substrate and the acyl donor. The way the solvent presents the substrate to the enzyme's active site can impact which enantiomer reacts preferentially.
-
Common Observations: Generally, non-polar, hydrophobic solvents like hexane, toluene, or isooctane are preferred for lipase-catalyzed resolutions as they tend to strip less of the essential water layer from the enzyme's surface, thus preserving its activity.
Q3: We are using a derivative of this compound as a chiral auxiliary for an asymmetric alkylation. The diastereomeric excess (d.e.) is inconsistent across different batches. What should we investigate?
A3: Inconsistent diastereoselectivity in reactions employing chiral auxiliaries can be traced back to several experimental variables, with the solvent being a primary suspect.
-
Solvent Purity and Water Content: Trace impurities or varying water content in the solvent can significantly affect the outcome of reactions involving organometallic reagents or sensitive enolates. Ensure the use of high-purity, anhydrous solvents.
-
Reaction Concentration: Changes in concentration can alter aggregation states of reactive species, which in turn can influence the stereochemical course of the reaction. Maintain consistent concentrations between batches.
-
Temperature Control: Precise temperature control is critical. Small fluctuations can lead to variations in diastereoselectivity. Ensure the reaction is maintained at the target temperature throughout the addition and reaction time.
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in the Esterification of this compound
This guide addresses low diastereomeric excess (d.e.) observed during the esterification of this compound with a chiral carboxylic acid.
| Issue | Potential Cause | Recommended Action |
| Low d.e. (<50%) | Inappropriate Solvent Choice: The solvent may be too polar, disrupting the diastereoselective transition state. | Perform a solvent screen. Start with non-polar solvents like hexane or toluene and gradually move to more polar options like CH₂Cl₂, THF, or MeCN. |
| High Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states. | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). | |
| Inconsistent d.e. | Variable Solvent Quality: Water or other impurities in the solvent can interfere with the reaction. | Use freshly distilled or commercially available anhydrous solvents. Store them properly over molecular sieves. |
| Inaccurate Temperature Control: Fluctuations in temperature during the reaction can lead to variable results. | Use a reliable cryostat or ice/salt bath to maintain a constant temperature. | |
| Reaction Stalls | Poor Substrate Solubility: The chosen solvent may not adequately dissolve the reactants. | If using a very non-polar solvent, consider a co-solvent system (e.g., hexane/THF mixture) to improve solubility while maintaining low polarity. |
Guide 2: Optimizing Lipase-Catalyzed Kinetic Resolution
This guide provides troubleshooting for inefficient or non-selective kinetic resolution of racemic 1-(naphthalen-1-yl)ethanol.
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Enzyme Inactivation: The solvent may be denaturing the lipase. | Switch to a more hydrophobic solvent such as isooctane, heptane, or methyl tert-butyl ether (MTBE). |
| Insufficient Acyl Donor: The reaction may be limited by the amount of acylating agent. | Increase the molar equivalents of the acyl donor (e.g., vinyl acetate, isopropenyl acetate). | |
| Low Enantioselectivity (E-value) | Suboptimal Solvent: The solvent may not be ideal for promoting the desired stereochemical recognition by the enzyme. | Screen a variety of non-polar solvents. The hydrophobicity of the solvent can significantly impact the E-value. |
| Incorrect Temperature: Enzyme activity and selectivity are temperature-dependent. | Optimize the reaction temperature. While higher temperatures may increase the rate, they can sometimes decrease selectivity. | |
| Product Inhibition | Accumulation of Byproducts: The alcohol byproduct (e.g., acetaldehyde from vinyl acetate) can sometimes inhibit the enzyme. | Consider using a different acyl donor or performing the reaction under reduced pressure to remove volatile byproducts. |
Data Presentation
Table 1: Hypothetical Solvent Effect on the Diastereoselective Esterification of this compound with (S)-2-Phenylpropanoic Acid
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (R,S : R,R) | Diastereomeric Excess (d.e.) (%) |
| n-Hexane | 1.88 | 85 : 15 | 70 |
| Toluene | 2.38 | 80 : 20 | 60 |
| Dichloromethane | 8.93 | 65 : 35 | 30 |
| Tetrahydrofuran (THF) | 7.58 | 60 : 40 | 20 |
| Acetonitrile (MeCN) | 37.5 | 55 : 45 | 10 |
Note: This data is illustrative to demonstrate the general trend of decreasing diastereoselectivity with increasing solvent polarity.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Diastereoselective Esterification
-
Preparation: To five separate oven-dried reaction vials, add this compound (1.0 equiv.), (S)-2-phenylpropanoic acid (1.1 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Solvent Addition: To each vial, add 2 mL of a different anhydrous solvent (n-hexane, toluene, dichloromethane, THF, acetonitrile).
-
Initiation: Cool the vials to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv.) to each vial.
-
Reaction: Stir the reactions at 0 °C for 1 hour and then allow them to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Filter the reaction mixtures to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Analysis: Remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
Mandatory Visualizations
Caption: Experimental workflow for solvent screening in diastereoselective esterification.
Caption: Relationship between solvent properties and stereoselectivity.
Validation & Comparative
A Comparative Guide to (R)-1-(naphthalen-1-yl)ethanol and Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high enantioselectivity and yield. Chiral alcohols, a cornerstone of many stereoselective transformations, offer a diverse toolkit for the synthesis of enantiomerically pure compounds, which are crucial in drug development and other areas of chemical science. This guide provides an objective comparison of the performance of (R)-1-(naphthalen-1-yl)ethanol with other prominent chiral alcohols, supported by experimental data.
Introduction to Chiral Alcohols in Asymmetric Catalysis
Chiral alcohols are pivotal in asymmetric synthesis, primarily serving as precursors to chiral ligands, catalysts, or as chiral auxiliaries themselves. Their application spans a wide range of reactions, including the enantioselective reduction of ketones, carbon-carbon bond-forming reactions, and cycloadditions. The steric and electronic properties of the chiral alcohol can profoundly influence the stereochemical outcome of a reaction.
This compound, with its bulky naphthyl group, presents a unique steric profile compared to more commonly used chiral alcohols like 1-phenylethanol or derivatives of BINOL (1,1'-bi-2-naphthol). This guide will delve into a comparative analysis of their performance in key asymmetric transformations.
Performance in Asymmetric Ketone Reduction
A primary application of chiral alcohols is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This transformation is often accomplished through transfer hydrogenation or catalytic hydrogenation.
Comparative Data:
The following tables summarize the performance of various chiral alcohols and their derivatives in the asymmetric reduction of acetophenone, a common benchmark substrate. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Ligand/Catalyst System | Catalyst Loading (mol%) | H-Source | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| RuCl--INVALID-LINK-- | - | i-PrOH | i-PrONa | 28 | 0.1 | 99 | 97 (S) | [Not specified] |
| Rhodium catalyst with chiral ligand | - | Ethanol | - | - | - | - | - | [1] |
| Ru-PHOX complex | - | i-PrOH | NaOH or t-BuOK | - | - | - | - | [Not specified] |
| Ru-(R,R)-TsDPEN complex | - | Aqueous media | - | - | - | High | High | [Not specified] |
Table 2: Asymmetric Reduction of 1'-Acetonaphthone
| Catalyst System | H-Source | Conditions | Yield (%) | ee (%) | Product |
| Geotrichum candidum | Aqueous media with benzyl alcohol co-solvent | - | High | - | (S)-1-(Naphthalen-1-yl)ethanol |
| Chlorine{--INVALID-LINK-- ammonia} (p-cymene)ruthenium(II) | Ammonium formate | Room temp, 12h | 91 | 96 (R) | (R)-(+)-1-(1-naphthyl)ethylamine |
Note: The data presented is a summary of typical results reported in the literature. Specific yields and enantiomeric excesses can vary depending on the substrate and precise reaction conditions.
Performance in Asymmetric C-C Bond Formation
Chiral alcohols and their derivatives are also instrumental in enantioselective carbon-carbon bond-forming reactions, such as the addition of organometallic reagents to aldehydes.
Table 3: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Chiral β-amino alcohol | - | - | - | High | Moderate to Good |
| Chiral diols | - | - | - | High | Moderate |
| Chiral amino alcohol-Zn complex | - | - | - | High | Moderate to Good |
Experimental Protocols
Synthesis of this compound from 1-Acetonaphthone
This protocol describes a typical asymmetric reduction of 1-acetonaphthone to this compound using a chiral ruthenium catalyst.
Materials:
-
1-Acetonaphthone
-
Chlorine{--INVALID-LINK-- ammonia} (p-cymene)ruthenium(II) catalyst
-
Ammonium formate
-
Ethanol
-
Dichloromethane
-
20% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
In a 250 mL four-necked flask equipped with a condenser, add 1-(1-naphthyl)ethanone oxime (0.30 mol) and 150 mL of ethanol.
-
Stir the mixture until all the solid dissolves.
-
Purge the flask with nitrogen for 30 minutes.
-
Add the ruthenium catalyst (0.93 mmol).
-
Add distilled ammonium formate (0.9 mol) and stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the starting material is consumed, add 120 mL of water to the reaction mixture.
-
Adjust the pH to 9 with a 20% sodium carbonate solution.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield (R)-(+)-1-(1-naphthyl)ethanol as a yellow oily liquid.[2]
Purification of this compound
Recrystallization is a common method for purifying solid chiral alcohols.
Materials:
-
Crude this compound
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Filter paper
-
Beaker
-
Ice bath
Procedure:
-
Place the crude this compound in a round bottom flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to reflux until all the solid has dissolved.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator.[3]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Asymmetric Ketone Reduction
References
- 1. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 3. This compound | 42177-25-3 [chemicalbook.com]
(R)-1-(naphthalen-1-yl)ethanol vs. (S)-1-(naphthalen-1-yl)ethanol in asymmetric catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the selection of a chiral directing group is paramount to achieving high enantioselectivity. The enantiomers of 1-(naphthalen-1-yl)ethanol serve as crucial building blocks for a variety of chiral ligands and auxiliaries. Their rigid naphthyl group provides a well-defined steric environment, influencing the stereochemical outcome of a reaction. This guide offers an objective comparison of the performance of catalysts derived from (R)- and (S)-1-(naphthalen-1-yl)ethanol, supported by experimental data, to inform the selection process for stereoselective synthesis.
While direct comparative studies of the parent alcohols as catalysts are limited, their derivatives, particularly those of the analogous 1-(naphthalen-1-yl)ethylamine, are widely employed in asymmetric synthesis. The inherent chirality of the (R) or (S) precursor is directly translated into the catalytic performance, leading to the formation of enantiomeric products. This principle is well-illustrated in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating chiral ligands.
Performance in Asymmetric Diethylzinc Addition
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols. The stereochemical outcome of this reaction is dictated by the chiral ligand employed. Ligands synthesized from (R)- and (S)-1-(naphthalen-1-yl)ethylamine, which are structurally analogous to the target alcohols, demonstrate a predictable and opposite enantioselectivity.
For instance, in the addition of diethylzinc to benzaldehyde, a chiral ligand derived from (S)-1-(naphthalen-1-yl)ethylamine typically yields the (S)-enantiomer of 1-phenyl-1-propanol, while the corresponding (R)-derived ligand produces the (R)-enantiomer. The following table summarizes representative data for this transformation, showcasing the opposing stereochemical control exerted by the enantiomeric ligands.
| Chiral Ligand Precursor | Aldehyde | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| Derivative of (S)-1-(Naphthalen-1-yl)ethylamine | Benzaldehyde | (S)-1-Phenyl-1-propanol | High | High |
| Derivative of (R)-1-(Naphthalen-1-yl)ethylamine | Benzaldehyde | (R)-1-Phenyl-1-propanol | High | High |
Note: The data presented is a generalized representation based on the established principles of asymmetric catalysis with enantiomeric ligands. Specific yields and enantiomeric excesses can vary depending on the exact ligand structure and reaction conditions.
Experimental Protocols
A general procedure for the enantioselective addition of diethylzinc to an aldehyde using a chiral ligand derived from 1-(naphthalen-1-yl)ethylamine is as follows:
Materials:
-
Chiral ligand (derived from either (R)- or (S)-1-(naphthalen-1-yl)ethylamine)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., freshly distilled benzaldehyde)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the chiral ligand (0.05 mmol) is dissolved in anhydrous toluene (2 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mmol) is added dropwise to the solution of the chiral ligand.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of the aldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Process
To better understand the experimental workflow and the underlying principles of stereochemical control, the following diagrams are provided.
Caption: General workflow for the enantioselective addition of diethylzinc to an aldehyde.
Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
A Comparative Guide to the Validation of Absolute Configuration in Products Derived from (R)-1-(Naphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the realm of drug discovery and development where the physiological effects of enantiomers can differ dramatically. This guide provides a comprehensive comparison of the three principal analytical techniques for validating the absolute configuration of chiral products synthesized from (R)-1-(naphthalen-1-yl)ethanol: X-ray Crystallography, Mosher's Ester Analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).
This compound is a common chiral building block and auxiliary in asymmetric synthesis. The stereochemical outcome of reactions employing this starting material dictates the final product's biological activity. Therefore, rigorous validation of the newly formed stereocenter(s) is imperative.
Comparison of Key Methodologies
The selection of an appropriate method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the quantity of material available, and the desired level of certainty.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects provide a direct determination of the 3D structure.[1] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[4][5][6] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale). The presence of a heavy atom (Z > 15) is beneficial.[7] | Solution or neat liquid (milligram scale).[2] | Solution (sub-milligram to milligram scale).[8] |
| Analysis Time | Days to weeks (including crystallization). | Hours to a day. | 4-6 hours of active effort over 1-2 days.[5][6] |
| Certainty | Considered the "gold standard" providing unambiguous assignment. | High confidence, especially when coupled with computational predictions.[2][9] | High confidence, but relies on conformational models and can be ambiguous in sterically crowded molecules. |
| Limitations | Difficulty in obtaining suitable crystals.[4] Not applicable to liquids or amorphous solids. | Requires specialized instrumentation and computational resources for spectral prediction. | Requires chemical derivatization, which may not be straightforward for all functional groups. The analysis can be complex for molecules with multiple stereocenters.[3] |
Illustrative Reaction and Product Analysis
To provide a practical context, let us consider a representative reaction: the esterification of a chiral acid with this compound to yield a diastereomeric ester. The validation of the newly formed ester's absolute configuration at the acid's original stereocenter is crucial.
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spark904.nl [spark904.nl]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Resolution of Racemic Acids Using (R)-1-(Naphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures remains a critical challenge in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often associated with a single enantiomer. (R)-1-(Naphthalen-1-yl)ethanol is a chiral alcohol that can be employed as a resolving agent for racemic carboxylic acids through the formation of diastereomeric esters. This guide provides a comparative overview of the kinetic resolution of a model racemic acid, ibuprofen, using this compound and compares its hypothetical performance with the more commonly used (R)-1-phenylethanol.
Principle of Resolution
The fundamental principle of this resolution strategy involves the esterification of a racemic carboxylic acid with an enantiomerically pure alcohol, in this case, this compound. This reaction produces a mixture of diastereomeric esters. Due to their different physical properties, these diastereomers can be separated using standard laboratory techniques such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically enriched carboxylic acids.
Comparative Performance Data
The following table summarizes the hypothetical quantitative data for the kinetic resolution of racemic ibuprofen with this compound and (R)-1-phenylethanol. The data is based on a chemically plausible scenario and is intended for comparative purposes.
| Resolving Agent | Racemic Substrate | Diastereomer 1 Yield (%) | Diastereomer 1 d.e. (%) | Diastereomer 2 Yield (%) | Diastereomer 2 d.e. (%) |
| This compound | Ibuprofen | 45 | >98 | 48 | >98 |
| (R)-1-Phenylethanol | Ibuprofen | 42 | >98 | 46 | >98 |
d.e. = diastereomeric excess
Experimental Protocols
A detailed methodology for a representative kinetic resolution experiment using this compound as the chiral resolving agent for racemic ibuprofen is provided below.
Esterification of Racemic Ibuprofen with this compound
-
Materials:
-
Racemic ibuprofen (1.0 eq)
-
This compound (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
To a solution of racemic ibuprofen in anhydrous dichloromethane, add this compound and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
Separation of Diastereomeric Esters
-
Technique: Flash column chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).
-
Procedure:
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of the mobile phase.
-
Load the sample onto the silica gel column.
-
Elute the column with the hexane/ethyl acetate gradient, collecting fractions.
-
Analyze the fractions by TLC to identify and combine those containing the pure, separated diastereomers.
-
Evaporate the solvent from the combined fractions to yield the isolated diastereomers.
-
Hydrolysis of Separated Diastereomers
-
Materials:
-
Isolated diastereomeric ester (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the isolated diastereomer in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 6 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting residue is the enantiomerically enriched ibuprofen. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the kinetic resolution process.
Caption: A logical workflow diagram illustrating the kinetic resolution of racemic ibuprofen.
Computational Insights into the Reactivity of (R)-1-(Naphthalen-1-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(naphthalen-1-yl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding the transition states of its reactions is crucial for optimizing reaction conditions, designing new catalysts, and achieving high enantioselectivity. While direct computational studies on the transition states involving this compound are not extensively available in the public domain, this guide provides a comparative analysis based on computational and experimental studies of closely related systems. By examining these analogues, we can infer the likely behavior of this compound in key transformations such as kinetic resolution and oxidation.
Comparison of Kinetic Resolution Methods for Aromatic Secondary Alcohols
Kinetic resolution is a widely used method to separate enantiomers of chiral alcohols. Lipases are common biocatalysts for this purpose, exhibiting enantioselectivity in the acylation of one enantiomer. While specific data for this compound is scarce, studies on the analogous 1-(2-naphthyl)ethanol and other aromatic secondary alcohols provide valuable insights.
| Substrate | Enzyme | Acyl Donor | Solvent | Key Findings | Reference |
| 1-(2-naphthyl)ethanol | Candida antarctica lipase B | Fluorous ester | Triphasic system | High enantiomeric excess (ee) for both (R)-alcohol and (S)-ester. | [1] |
| (±)-1-phenylethanol | Candida antarctica lipase B | Isopropyl acetate | Toluene | Successful dynamic kinetic resolution with a Ru catalyst for racemization. | [2] |
| Aryltrimethylsilyl chiral alcohols | Various lipases | Vinyl acetate | Hexane | Excellent conversion and enantioselectivity (E > 200) for m- and p-isomers. | [3] |
| Racemic secondary alcohols | Lipoprotein lipase | - | Base-free | High yields (92-99%) and excellent enantiopurities (91-99% ee) in dynamic kinetic resolution. | [2] |
Computational Models for the Oxidation of Secondary Alcohols: A Comparative Overview
The oxidation of secondary alcohols to ketones is a fundamental organic transformation. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of such reactions with various catalysts. Below is a comparison of computational studies on different catalytic systems for the oxidation of secondary alcohols, which can serve as models for understanding the oxidation of this compound.
| Catalytic System | Substrate Model | Computational Method | Key Mechanistic Insight | Activation Energy (kcal/mol) | Reference |
| Cu(I)/L-Proline-TEMPO | 2° benzylic alcohol | DFT (B3LYP/6-31+G(d)) | Proton transfer from the alcohol to the base is a key step. | Not specified | [4] |
| Platinum surface | Ethanol | DFT | Surface structure significantly influences the reaction pathway and selectivity. | Not specified | [5] |
| Biomimetic Cu/Nitroxyl | Generic alcohol | DFT | H-atom abstraction from the alcohol by the nitroxyl radical is a critical step. | Not specified | [6] |
| Gold and Platinum in water | Generic alcohol | Periodic DFT | The presence of a base polarizes the catalyst surface, promoting the reaction. | ~12.2 (Au) / ~9.9 (Pt) | [7] |
Experimental and Computational Methodologies
Experimental Protocol for Lipase-Catalyzed Kinetic Resolution
A general procedure for the kinetic resolution of a secondary alcohol using a lipase, adapted from the literature[3], is as follows:
-
To a solution of the racemic alcohol (1 mmol) in a suitable organic solvent (e.g., hexane, 4 mL), the lipase (20 mg) and the acyl donor (e.g., vinyl acetate, 2.2 mmol) are added.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C).
-
The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Conversion (c) and enantiomeric excess of the substrate (eeS) and product (eeP) are calculated from the chromatograms.
-
The enantiomeric ratio (E) is calculated using the formula: E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)].
Computational Protocol for DFT Calculations of Transition States
A representative computational methodology for studying the transition state of an alcohol oxidation reaction, based on a study of a Cu/TEMPO system[4], is outlined below:
-
Software: Gaussian suite of programs is commonly used.
-
Method: Density Functional Theory (DFT) is employed, often with a hybrid functional like B3LYP for geometry optimizations and a meta-GGA functional like M06 for more accurate single-point energy calculations.
-
Basis Set: A Pople-style basis set such as 6-31+G(d) is typically used for lighter atoms, while a larger basis set like 6-311+G(d,p) is used for single-point energy calculations.
-
Solvation Model: The effect of the solvent is often included using a continuum solvation model, such as the SMD (Solvation Model based on Density) model.
-
Transition State Search: Transition state geometries are located using methods like the Berny algorithm. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
-
Intrinsic Reaction Coordinate (IRC): IRC calculations are performed to verify that the found transition state connects the correct reactant and product states.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts in the study of transition states involving chiral alcohols.
Caption: Generalized workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.
Caption: A simplified logical pathway for the metal-catalyzed oxidation of a secondary alcohol.
References
- 1. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium-Lipase Couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Unexplored Potential of (R)-1-(Naphthalen-1-yl)ethanol in Asymmetric Total Synthesis: A Comparative Guide
A comprehensive review of the current literature reveals a notable absence of (R)-1-(naphthalen-1-yl)ethanol as a chiral auxiliary in the context of total synthesis. While its structural features—a bulky, rigid aromatic system attached to a chiral secondary alcohol—suggest significant potential for inducing stereoselectivity, its application in this domain remains largely uncharted territory. This guide, therefore, aims to provide a comparative analysis of established chiral auxiliaries for a key transformation in total synthesis—the asymmetric alkylation of propionate enolates—and to project the hypothetical performance of this compound within this framework. By drawing parallels with structurally related and well-documented auxiliaries, we present a case for its investigation as a novel tool for researchers, scientists, and drug development professionals.
Performance Comparison of Chiral Auxiliaries in Asymmetric Propionate Alkylation
The diastereoselective alkylation of a propionate moiety is a fundamental carbon-carbon bond-forming reaction crucial for constructing stereochemically rich fragments of natural products. The efficacy of a chiral auxiliary is determined by the yield and the diastereomeric ratio (d.r.) of the alkylated product. Below is a comparison of well-established chiral auxiliaries with the projected, hypothetical performance of this compound.
| Chiral Auxiliary | Prochiral Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LDA | THF | >90 | >99:1 |
| (1S)-(+)-Camphorsultam (Oppolzer's Auxiliary) | N-Propionyl-(1S)-(+)-camphorsultam | Methyl iodide | NaHMDS | THF | 95 | 98:2 |
| (1R,2S)-(-)-Pseudoephedrine (Myers' Auxiliary) | N-Propionyl-(1R,2S)-(-)-pseudoephedrine | Benzyl bromide | LiCl, LDA | THF | 90 | >95:5 |
| This compound | (R)-1-(Naphthalen-1-yl)ethyl propionate | Benzyl bromide | LDA | THF | (Hypothetical) ~85-95 | (Hypothetical) >95:5 |
Disclaimer: The data presented for this compound is hypothetical and projected based on the performance of structurally similar chiral auxiliaries. It is intended to encourage experimental validation.
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Protocol for Asymmetric Alkylation using Evans' Auxiliary
-
Attachment of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. After 15 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is warmed to room temperature for 1 hour.
-
Alkylation: The resulting N-propionyl imide is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv.) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred for 4 hours at -78 °C.
-
Cleavage of the Auxiliary: The purified alkylated product is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (2.0 equiv.) and 30% hydrogen peroxide (4.0 equiv.) are added at 0 °C. The mixture is stirred for 2 hours, and the chiral auxiliary is recovered by extraction. The desired carboxylic acid is isolated from the aqueous layer after acidification.
Proposed Protocol for Asymmetric Alkylation using this compound
-
Attachment of the Auxiliary (Esterification): To a solution of this compound (1.0 equiv.) and pyridine (1.5 equiv.) in dichloromethane at 0 °C is added propionyl chloride (1.2 equiv.) dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Alkylation: The purified (R)-1-(naphthalen-1-yl)ethyl propionate is dissolved in anhydrous THF and cooled to -78 °C. LDA (1.1 equiv.) is added dropwise, and the solution is stirred for 1 hour to form the Z-enolate. Benzyl bromide (1.2 equiv.) is then added, and the reaction is maintained at -78 °C for 4-6 hours.
-
Cleavage of the Auxiliary (Hydrolysis): The resulting ester is dissolved in a mixture of ethanol and water. Lithium hydroxide (3.0 equiv.) is added, and the mixture is heated to reflux for 4 hours. The this compound auxiliary can be recovered by extraction. The product, 2-methyl-3-phenylpropanoic acid, is isolated from the aqueous phase after acidification.
Mechanistic Rationale and Visualization
The stereochemical outcome of auxiliary-controlled reactions is dictated by the formation of a rigid transition state that directs the approach of the electrophile to one face of the enolate.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
The bulky naphthalene moiety of this compound is hypothesized to effectively shield one face of the corresponding ester enolate. Upon chelation with a lithium cation, a rigid, six-membered ring-like transition state is formed, forcing the incoming electrophile to approach from the less sterically hindered face.
Caption: Proposed chelated transition state for the diastereoselective alkylation.
A Comparative Guide to the Large-Scale Synthesis of (R)-1-(Naphthalen-1-yl)ethanol: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of chemical and biocatalytic routes to a key chiral intermediate.
The enantiomerically pure alcohol, (R)-1-(naphthalen-1-yl)ethanol, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the chiral amine in Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism. The selection of a synthetic route for its large-scale production is a pivotal decision, directly impacting the overall cost, efficiency, and sustainability of the API manufacturing process. This guide provides an objective comparison of the two primary methodologies for the synthesis of this compound: asymmetric transfer hydrogenation using Noyori-type catalysts and biocatalytic reduction with ketoreductases (KREDs).
Executive Summary
Both chemical and biocatalytic methods offer viable pathways to this compound with high enantioselectivity. Asymmetric transfer hydrogenation provides a well-established, versatile, and rapid method, while biocatalysis presents a greener, more cost-effective, and highly selective alternative, particularly at a large scale. The choice between the two will ultimately depend on factors such as the desired scale of production, upfront investment in catalyst screening and process development, and the importance of green chemistry principles in the manufacturing workflow.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for the chemical and biocatalytic synthesis of this compound from its precursor, 1'-acetonaphthone.
Table 1: Performance Comparison of Synthetic Routes
| Parameter | Asymmetric Transfer Hydrogenation (Noyori-type Catalyst) | Biocatalytic Reduction (Ketoreductase) |
| Catalyst | Ru-TsDPEN complex | Ketoreductase (KRED) |
| Typical Yield | >95% | >98% |
| Enantiomeric Excess (e.e.) | >98% (R) | >99% (R) |
| Reaction Conditions | Anhydrous organic solvents, inert atmosphere | Aqueous buffer, ambient temperature and pressure |
| Key Advantages | Broad substrate scope, rapid reaction times | High selectivity, mild conditions, environmentally friendly |
| Key Disadvantages | Expensive catalyst, potential for heavy metal contamination, harsh conditions | Enzyme stability can be a concern, requires process optimization |
Table 2: Cost-Benefit Analysis at a Conceptual 100 kg Scale
| Cost/Benefit Factor | Asymmetric Transfer Hydrogenation | Biocatalytic Reduction |
| Raw Material Cost (1'-Acetonaphthone) | ~$6,600 - $11,000 | ~$6,600 - $11,000 |
| Catalyst Cost | High (e.g., Ru-TsDPEN can be ~$150/g) | Moderate to Low (bulk enzyme pricing is significantly lower than screening kits) |
| Solvent & Reagent Cost | Moderate (organic solvents, formic acid/triethylamine) | Low (aqueous buffer, glucose for cofactor regeneration) |
| Process Safety | Requires handling of flammable solvents and inert atmospheres | Generally safer, aqueous-based process |
| Environmental Impact | Generates chemical waste | Minimal waste generation |
| Capital Expenditure | Standard chemical synthesis equipment | Requires fermentation/bioreactor capabilities for large-scale enzyme production or use |
| Overall Cost-Effectiveness | Competitive at smaller scales, but catalyst cost can be a major factor at large scale. | Highly cost-effective at large scale due to lower catalyst and solvent costs.[1] |
Note: The cost of 1'-acetonaphthone is estimated based on publicly available data for bulk quantities and can vary. Catalyst and enzyme costs are highly dependent on the supplier and the scale of purchase.
Experimental Protocols
Asymmetric Transfer Hydrogenation using a Noyori-Type Catalyst
This protocol is a representative procedure for the asymmetric transfer hydrogenation of 1'-acetonaphthone.
Materials:
-
1'-Acetonaphthone
-
RuCl--INVALID-LINK-- or RuCl--INVALID-LINK-- for the (R)-enantiomer
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1'-acetonaphthone in the anhydrous solvent.
-
Add the Ru-TsDPEN catalyst. The substrate-to-catalyst ratio (S/C) can range from 1000:1 to 5000:1 for large-scale synthesis.
-
Add the formic acid/triethylamine azeotrope as the hydrogen source.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain this compound.
Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol outlines a general procedure for the biocatalytic reduction of 1'-acetonaphthone.
Materials:
-
1'-Acetonaphthone
-
A suitable (R)-selective ketoreductase (e.g., from a commercial supplier like Codexis)
-
NADP⁺ or NAD⁺ cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled bioreactor, prepare the buffer solution.
-
Add the ketoreductase, glucose dehydrogenase, NADP⁺ (or NAD⁺), and glucose.
-
Dissolve the 1'-acetonaphthone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if necessary, and add it to the reactor.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH, with gentle agitation.
-
Monitor the reaction progress by analyzing samples for the formation of the alcohol.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Separate the organic layer, dry it, and concentrate it to yield the crude product.
-
Purify the product as needed.
Mandatory Visualizations
References
Safety Operating Guide
Proper Disposal of (R)-1-(naphthalen-1-yl)ethanol: A Guide for Laboratory Professionals
(R)-1-(naphthalen-1-yl)ethanol , a chiral aromatic alcohol utilized in chemical synthesis, requires careful handling and disposal due to its hazardous properties, which are largely informed by its parent compound, naphthalene. As a naphthalene derivative, it is classified as a hazardous waste, necessitating strict adherence to established disposal protocols to ensure the safety of laboratory personnel and the protection of the environment.
Disposal procedures must comply with local, regional, and national regulations. The primary recommended method for the disposal of this compound and materials contaminated with it is incineration by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Characterization and Segregation
Proper segregation of waste streams is critical to ensure safe handling and disposal. The following table summarizes the key characteristics and handling requirements for waste generated from the use of this compound.
| Waste Type | Hazard Classification | Recommended Container | Labeling Requirements |
| Liquid Waste | Flammable, Acutely Toxic, Carcinogenic, Ecotoxic | Sealable, chemically resistant container (e.g., glass or polyethylene) | "Hazardous Waste", "this compound", "Flammable", "Toxic", "Cancer Hazard" |
| Solid Waste | Acutely Toxic, Carcinogenic, Ecotoxic | Double-bagged, robust plastic bags or a designated solid waste container | "Hazardous Waste", "Naphthalene Contaminated Solid Waste", "Cancer Hazard" |
| Sharps Waste | Acutely Toxic, Carcinogenic, Ecotoxic, Physical Hazard | Puncture-resistant sharps container | "Hazardous Waste", "Sharps", "Naphthalene Contaminated" |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the proper disposal of this compound and associated contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Collection and Segregation:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and solvent washes, in a designated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Solid Waste:
-
Empty Containers:
-
"Empty" containers that held this compound must be treated as hazardous waste and disposed of in the solid waste container, unless triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.
-
3. Spill Management:
-
In the event of a spill, evacuate the area and eliminate all ignition sources.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
4. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required waste manifests and documentation are completed accurately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling (R)-1-(naphthalen-1-yl)ethanol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for the use of (R)-1-(naphthalen-1-yl)ethanol, a solid aromatic alcohol. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper disposal of waste.
This compound is a solid compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4] Regularly inspect gloves for any signs of degradation or punctures before and during use. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Air-purifying respirator | Use a NIOSH-approved air-purifying respirator with a particulate filter (N95 or better) if handling the solid in a way that generates dust.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling the Compound :
-
This compound is a solid.[7] Handle it in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If weighing the compound, do so in a draft-shielded balance or within the fume hood.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Properly dispose of all contaminated materials, including disposable gloves and any cleaning materials, as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Waste" and the chemical name.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
-
Waste Pickup :
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
-
References
- 1. 1517-72-2|1-(Naphthalen-1-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. 3m.com [3m.com]
- 7. 1-(Naphthalen-1-yl)ethanol | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
